N-CBZ-Phe-Arg-AMC
Description
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Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDDBWFXDMARY-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-22-0 | |
| Record name | Z-Phe-Arg-AMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Role of N-CBZ-Phe-Arg-AMC in Elucidating Protease Activity in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), also known as Z-FR-AMC, is a highly sensitive fluorogenic substrate pivotal for the characterization of serine and cysteine protease activity.[1] Its utility is most pronounced in the study of lysosomal cathepsins, particularly Cathepsin B, making it an indispensable tool in research areas spanning enzyme kinetics, neurodegenerative diseases, and apoptosis.[2][3][4] This guide provides a comprehensive overview of this compound, its applications, detailed experimental protocols, and its role in deciphering critical signaling pathways.
Core Principles of this compound-Based Assays
This compound is intrinsically weakly fluorescent.[5][6] Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[7] The rate of AMC liberation, quantifiable by measuring the increase in fluorescence intensity over time, is directly proportional to the enzymatic activity under investigation. This principle forms the basis of a continuous kinetic assay for measuring the activity of enzymes that recognize and cleave the Phe-Arg dipeptide sequence.
Applications in Research
The primary application of this compound is in the assessment of lysosomal cysteine protease activity, with a strong emphasis on Cathepsin B.[2][3][4] Its utility extends to:
-
Enzyme Kinetics and Inhibitor Screening: Determining kinetic parameters such as K_m and k_cat for various proteases and screening for potential inhibitors.[8][9][10]
-
Neurodegenerative Disease Research: Investigating the role of proteases like Cathepsin B in the pathogenesis of Alzheimer's disease, specifically in amyloid precursor protein (APP) processing and amyloid-beta (Aβ) clearance.[1][2][6][11]
-
Apoptosis and Cell Signaling Studies: Elucidating the involvement of lysosomal proteases in programmed cell death pathways.[4][5][12][13]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₃₆N₆O₆ | [14] |
| Molecular Weight | 612.68 g/mol | [14] |
| Substrate Ex/Em (nm) | ~330 / ~390 (weak fluorescence) | [5][6] |
| Cleaved Product (AMC) Ex/Em (nm) | ~342-380 / ~440-460 (strong fluorescence) | [5][6][15] |
| Solubility | Soluble in DMSO | [6][14] |
Table 2: Kinetic Parameters for Protease Hydrolysis of this compound
| Enzyme | pH | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin B | 5.5 | - | - | 190,000 | [9] |
| Cathepsin B | 7.2 | - | - | High | [16] |
| Cathepsin B | 4.6 | - | - | Higher than at 7.2 | [16] |
| Cathepsin L | 5.5 | 0.77 | 1.5 | 2,300,000 | [10] |
| Cruzain | 6.3 | 1.1 | - | - | [8] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
General Protocol for Measuring Cathepsin B Activity
This protocol provides a framework for assessing Cathepsin B activity in purified enzyme preparations or cell lysates.
Materials:
-
This compound (stock solution in DMSO)
-
Purified Cathepsin B or cell lysate
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5.[10] The buffer should be prepared fresh and the pH adjusted at the desired temperature.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the enzyme dilution.
-
Include a blank control with assay buffer only.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.[17]
-
-
Initiate Reaction:
-
Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 450-460 nm.[8]
-
Record fluorescence readings kinetically over a period of 15-30 minutes at regular intervals (e.g., every 60 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank control from the rates of the samples.
-
Enzyme activity can be quantified by generating a standard curve with free AMC.
-
Protocol for Screening Cathepsin B Inhibitors
This protocol is adapted for high-throughput screening of potential Cathepsin B inhibitors.
Materials:
-
Same as the general protocol.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reagents: As described in the general protocol.
-
Assay Setup:
-
To each well of the 96-well plate, add 40 µL of the enzyme dilution.
-
Add 10 µL of the inhibitor solution (or vehicle control) to each well.
-
Include a no-inhibitor control (with vehicle) and a blank control (assay buffer only).
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate and Measure:
-
Add 50 µL of the this compound working solution to each well.
-
Proceed with fluorescence measurement and data analysis as described in the general protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound compared to the no-inhibitor control.
-
Signaling Pathways and Experimental Workflows
Cathepsin B-Mediated Apoptosis
In response to certain apoptotic stimuli, lysosomal membrane permeabilization can lead to the release of Cathepsin B into the cytosol.[5][12] Cytosolic Cathepsin B can then cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid.[13][18] tBid translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase cascade, ultimately leading to apoptosis.[12]
Cathepsin B in Alzheimer's Disease
Cathepsin B is implicated in the pathophysiology of Alzheimer's disease through its dual role in both the production and clearance of amyloid-beta (Aβ) peptides.[1][2][6][11] It can act as a β-secretase, cleaving the amyloid precursor protein (APP) to generate Aβ.[1] Conversely, Cathepsin B is also involved in the degradation of Aβ, and its activity can be modulated by signaling pathways such as the PI3K-AKT pathway, which is crucial for neuronal survival and function.[6]
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme using this compound.
Conclusion
This compound is a versatile and sensitive tool for the study of proteases, particularly Cathepsin B. Its application in continuous kinetic assays has significantly contributed to our understanding of enzyme function, the development of novel therapeutics, and the elucidation of complex cellular signaling pathways in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this valuable research substrate.
References
- 1. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]
- 6. Cathepsins in Neurological Diseases [mdpi.com]
- 7. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. hzdr.de [hzdr.de]
- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease [frontiersin.org]
- 12. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Cathepsin B mediates TRAIL-induced apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of N-CBZ-Phe-Arg-AMC: A Fluorogenic Substrate for Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC), often abbreviated as Z-FR-AMC, is a highly sensitive and widely utilized fluorogenic substrate for the detection and quantification of a range of proteases.[1][2][3][4][5][6] Its primary application lies in the study of cysteine proteases, particularly cathepsins (such as B and L), as well as other serine proteases like kallikrein and plasmin.[2][7][8] This guide elucidates the fundamental principles of the this compound substrate, provides detailed experimental protocols, presents key quantitative data, and visualizes the associated biochemical processes.
Principle of Detection
The utility of this compound as a protease substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The substrate itself, in its intact form, is weakly fluorescent.[7] The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the dipeptide (Phe-Arg) via an amide bond.[9] This conjugation effectively quenches the fluorescence of the AMC moiety.
Upon the introduction of a suitable protease, the enzyme recognizes the peptide sequence and cleaves the amide bond between the arginine residue and the AMC group.[9] This enzymatic cleavage releases the free AMC, which is highly fluorescent.[9] The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme. The fluorescence of free AMC can be monitored using a fluorometer, with typical excitation and emission maxima around 340-380 nm and 440-460 nm, respectively.[7][10][11]
Key Enzymes Targeted
This compound is a substrate for a variety of proteases, with a notable specificity for certain cysteine and serine proteases. The primary enzymes studied using this substrate include:
-
Cathepsin L: A lysosomal cysteine protease involved in various physiological processes, including protein turnover, antigen processing, and apoptosis.[1][12][13][14]
-
Cathepsin B: Another lysosomal cysteine protease implicated in both normal cellular functions and pathological conditions such as cancer progression.[15][16][17][18][19]
-
Kallikrein: A serine protease that plays a role in the regulation of blood pressure and inflammation.[2]
-
Plasmin: A serine protease involved in fibrinolysis, the breakdown of blood clots.[7]
Quantitative Data
The following tables summarize key quantitative data for the interaction of this compound with its primary target enzymes. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters for this compound Cleavage
| Enzyme | Km (μM) | Vmax (nM/min) | kcat (s-1) | Source |
| Human Cathepsin L | 0.77 | - | 1.5 | [20] |
| Trichinella spiralis Cathepsin L | 48.82 | 374.4 | - | [21] |
| Human Cathepsin B | - | - | - | [22] |
Table 2: Spectroscopic Properties of this compound and AMC
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence | Source |
| This compound (Intact) | ~330-353 | ~390-442 | Weak | [7][8] |
| 7-Amino-4-methylcoumarin (AMC) | ~340-380 | ~440-460 | Strong | [7][10][11] |
Experimental Protocols
This section provides a detailed methodology for a standard enzyme activity assay using this compound.
Reagent Preparation
-
Assay Buffer: A common assay buffer for cathepsins is a sodium acetate buffer (e.g., 100 mM) at a pH of 5.5, supplemented with a reducing agent like dithiothreitol (DTT) (e.g., 1-5 mM) and a chelating agent such as EDTA (e.g., 1 mM). The optimal pH can vary depending on the specific enzyme being studied.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically.
-
AMC Standard Solution: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO and then dilute it in the assay buffer to create a series of known concentrations.
Assay Procedure
-
Assay Plate Preparation: In a 96-well black microplate, add the assay buffer to each well.
-
Addition of Inhibitors (Optional): If screening for enzyme inhibitors, add the test compounds to the appropriate wells. Include a solvent control (e.g., DMSO).
-
Enzyme Addition: Add the enzyme solution to all wells except for the negative control wells (which should contain only buffer and substrate).
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme to equilibrate and, if applicable, for inhibitors to bind.
-
Initiation of Reaction: Add the this compound substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to ensure the reaction rate is proportional to the enzyme concentration.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm). Record the fluorescence at regular intervals over a specific time period (e.g., 30-60 minutes).
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.
-
Calculation of Reaction Rate: Determine the initial rate of the reaction (V0) from the linear portion of the fluorescence versus time plot for each well.
-
Conversion to Molar Units: Use the standard curve to convert the rate of fluorescence increase (in arbitrary fluorescence units per minute) to the rate of product formation (in moles of AMC per minute).
-
Enzyme Activity Calculation: Calculate the specific activity of the enzyme, typically expressed as units per milligram of protein (where one unit is defined as the amount of enzyme that produces a certain amount of product per minute under the specified conditions).
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the substrate.
General Experimental Workflow
Caption: A typical protease assay workflow.
Cathepsin B/L in Apoptosis Signaling Pathway
Caption: Cathepsin involvement in apoptosis.
Conclusion
This compound is a versatile and indispensable tool in protease research and drug discovery. Its straightforward principle of action, coupled with its high sensitivity, allows for the reliable quantification of the activity of several key proteases. A thorough understanding of its properties, along with the implementation of robust experimental protocols, is crucial for obtaining accurate and reproducible data. The involvement of its target enzymes, such as cathepsins, in critical signaling pathways further underscores the importance of this substrate in advancing our understanding of cellular physiology and disease.
References
- 1. CTSL cathepsin L [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 15. Cathepsin B - Wikipedia [en.wikipedia.org]
- 16. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Molecular characterization and determination of the biochemical properties of cathepsin L of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hzdr.de [hzdr.de]
The Core Mechanism of Z-FR-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin), a widely utilized fluorogenic substrate in life sciences research and drug development. Tailored for researchers, scientists, and professionals in drug discovery, this document elucidates the substrate's core biochemical interactions, summarizes key quantitative data, and provides detailed experimental methodologies.
Introduction: The Role of Z-FR-AMC in Protease Activity Measurement
Z-FR-AMC is a synthetic peptide substrate designed to measure the enzymatic activity of specific proteases, primarily belonging to the cathepsin family of cysteine proteases. Its utility lies in a straightforward yet sensitive mechanism: the substrate is initially non-fluorescent, but upon proteolytic cleavage, it releases a highly fluorescent compound, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity, enabling precise quantification. While Z-FR-AMC is a broad-spectrum substrate for several cathepsins, it is most notably employed in assays for Cathepsin L and Cathepsin B.
The Biochemical Mechanism of Action
The core of Z-FR-AMC's functionality is a classic example of enzyme-substrate kinetics leading to the release of a fluorophore. The dipeptide, Phenylalanine-Arginine (FR), mimics a recognition site for certain proteases. This peptide is C-terminally coupled to AMC via an amide bond. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances substrate specificity.
In its intact form, the AMC fluorophore is quenched, exhibiting minimal fluorescence. However, when a protease with specificity for the Phe-Arg sequence cleaves the amide bond between Arginine and AMC, the free AMC molecule is liberated. This free AMC has distinct excitation and emission properties, allowing for its detection and quantification.
Quantitative Data and Substrate Specificity
The efficiency of Z-FR-AMC as a substrate varies among different proteases. This is quantitatively described by the Michaelis-Menten kinetic constants, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster reaction. The catalytic efficiency is often expressed as kcat/Km.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH of Assay | Reference(s) |
| Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [1] |
| Cathepsin B | 180 | 0.18 | 1.0 x 10³ | 6.0 | |
| Cathepsin K | 13.6 | 0.046 | 3.38 x 10³ | 5.5 | |
| Cathepsin S | 2.5 | 0.005 | 2.0 x 10³ | 6.5 |
Fluorescent Properties of Liberated AMC:
-
Excitation Wavelength: ~340-360 nm
-
Emission Wavelength: ~440-460 nm
Experimental Protocols
Standard Cathepsin Activity Assay
This protocol provides a general framework for measuring cathepsin activity using Z-FR-AMC.
Materials:
-
Purified active cathepsin enzyme
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5 (adjust pH for specific cathepsin optimum)
-
Activation Buffer Component: Dithiothreitol (DTT)
-
Z-FR-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Assay Buffer: For cysteine cathepsins, the assay buffer must contain a reducing agent to maintain the active site cysteine in a reduced state. Prepare the assay buffer and add DTT to a final concentration of 2-5 mM shortly before use.
-
Enzyme Preparation: Dilute the purified cathepsin to the desired concentration in the pre-warmed (37°C) assay buffer containing DTT.
-
Substrate Preparation: Dilute the Z-FR-AMC stock solution in the assay buffer to the desired final concentration. A typical starting concentration is 10-20 µM.
-
Assay Execution: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. To initiate the reaction, add 50 µL of the diluted Z-FR-AMC solution to each well. c. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
High-Throughput Screening (HTS) for Inhibitors
Z-FR-AMC is a valuable tool in HTS campaigns to identify protease inhibitors.
Modifications for HTS:
-
Assay Volume: Miniaturize the assay to a 384-well format to conserve reagents.
-
Compound Addition: Use automated liquid handlers to dispense test compounds (typically dissolved in DMSO) into the wells prior to adding the enzyme.
-
Pre-incubation: A pre-incubation step of the enzyme with the test compounds (e.g., 15-30 minutes) is often included to allow for binding and inhibition to occur before the addition of the substrate.
-
Single Time-point Reading: For very high-throughput screens, a single endpoint reading after a fixed incubation time can be used instead of a kinetic read, although this provides less detailed information.
Role in Signaling Pathway Research
Cathepsins are not merely degradative enzymes; they are involved in various signaling pathways, including apoptosis, immune responses, and prohormone processing. Z-FR-AMC can be used to measure the activity of cathepsins released from lysosomes into the cytosol during cellular stress or apoptosis. An increase in cytosolic Z-FR-AMC cleavage activity can be an indicator of lysosomal membrane permeabilization, a key event in certain cell death pathways.
Conclusion
Z-FR-AMC remains a cornerstone fluorogenic substrate for the study of cathepsins and other related proteases. Its well-characterized mechanism of action, coupled with its sensitivity and adaptability to high-throughput formats, ensures its continued relevance in basic research and drug discovery. A thorough understanding of its substrate specificity, optimal assay conditions, and the biochemical principles of its operation is paramount for generating accurate and reproducible data. This guide serves as a comprehensive resource for researchers leveraging the power of Z-FR-AMC in their scientific endeavors.
References
Measuring Cathepsin Activity: An In-depth Technical Guide to N-CBZ-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate N-CBZ-Phe-Arg-AMC (also known as Z-FR-AMC) for the measurement of cathepsin activity. This document details the underlying principles, experimental protocols, and data interpretation, with a focus on providing practical guidance for laboratory applications.
Introduction to this compound and Cathepsin Activity
This compound is a widely utilized fluorogenic substrate for assessing the enzymatic activity of several members of the cathepsin family of proteases, particularly the cysteine cathepsins. Cathepsins are primarily located in lysosomes and play crucial roles in protein degradation and turnover.[1] Their dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them important targets for drug development.
The utility of this compound lies in its mechanism of action. The 7-amino-4-methylcoumarin (AMC) group is quenched in the intact peptide. Upon cleavage of the amide bond between Arginine and AMC by an active cathepsin, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be monitored over time and is directly proportional to the cathepsin activity in the sample.
It is important to note, however, that this compound is not entirely specific for a single cathepsin and can be cleaved by multiple family members, including cathepsins B, L, K, S, and V.[2][3] Therefore, careful experimental design and the use of specific inhibitors are often necessary to dissect the activity of a particular cathepsin in a mixed sample.
Mechanism of Action
The enzymatic reaction at the core of the cathepsin activity assay using this compound is a straightforward proteolytic cleavage.
Caption: Enzymatic cleavage of this compound by an active cathepsin releases the fluorescent AMC moiety.
Quantitative Data: Kinetic Parameters
The efficiency of this compound cleavage varies among different cathepsins and is influenced by experimental conditions such as pH. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters for understanding the substrate specificity and enzyme efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
| Cathepsin | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Human Cathepsin L | 5.5 | 0.77 | 1.5 | 1.95 x 10⁶ | [4] |
| Human Cathepsin B | 4.6 | - | - | - | [2][3] |
| 7.2 | - | - | - | [2][3] | |
| Human Cathepsin K | 5.5 | - | - | - | [2] |
| 7.2 | - | - | - | [2] | |
| Human Cathepsin S | 5.5 | - | - | - | [2][5] |
| 7.2 | - | - | - | [2] | |
| Human Cathepsin V | 4.6 | - | - | - | [2] |
| 7.2 | - | - | - | [2] |
Experimental Protocols
The following are generalized protocols for measuring the activity of Cathepsin B and Cathepsin L using this compound. These should be optimized for specific experimental conditions.
Cathepsin B Activity Assay
Materials:
-
Recombinant human Cathepsin B
-
This compound substrate
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 4.6 or 7.2
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the Assay Buffer: Prepare the citrate phosphate buffer and adjust the pH to the desired value (e.g., 4.6 for lysosomal conditions or 7.2 for cytosolic conditions). Add EDTA, NaCl, and fresh DTT.
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the Enzyme Solution: Dilute the recombinant Cathepsin B in the assay buffer to the desired working concentration (e.g., 0.04 ng/µL).[3]
-
Set up the Reaction: In a 96-well black microplate, add 50 µL of the enzyme solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Initiate the Reaction: Add 50 µL of a 2X working solution of this compound (e.g., 80 µM for a final concentration of 40 µM) to each well.[3]
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve. The activity can be quantified using a standard curve prepared with free AMC.
Cathepsin L Activity Assay
Materials:
-
Recombinant human Cathepsin L
-
This compound substrate
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5[4]
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the Assay Buffer: Prepare the sodium acetate buffer and adjust the pH to 5.5. Add EDTA and fresh cysteine.
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Activate the Enzyme: Dilute the recombinant Cathepsin L in the assay buffer and incubate for 30 minutes at room temperature to allow for the reduction of the active site cysteine.[4]
-
Set up the Reaction: In a 96-well black microplate, add 50 µL of the activated enzyme solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
-
Initiate the Reaction: Add 50 µL of a 2X working solution of this compound (e.g., 2 µM for a final concentration of 1 µM) to each well.[4]
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity as described for the Cathepsin B assay.
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.
Caption: A generalized workflow for performing a cathepsin activity assay using this compound.
Signaling Pathways: Cathepsin-Mediated Apoptosis
Cathepsins released from the lysosome into the cytosol can initiate a cascade of events leading to apoptosis, or programmed cell death. This compound is a valuable tool for studying the role of cathepsin activity in this pathway. A key event is the cleavage of the pro-apoptotic protein Bid by cathepsins, leading to the truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and the activation of caspases.[6][7][8]
Caption: Cathepsins released from the lysosome can trigger apoptosis by cleaving Bid and degrading anti-apoptotic Bcl-2 proteins.
Troubleshooting and Considerations
-
Substrate Specificity: As this compound is not specific for a single cathepsin, consider using more selective substrates or specific inhibitors (e.g., CA-074 for Cathepsin B) to identify the contribution of individual cathepsins.[9]
-
pH Optimum: The optimal pH for cathepsin activity varies. Ensure the assay buffer pH is optimized for the specific cathepsin of interest.[10]
-
Reducing Agents: Cysteine cathepsins require a reducing environment for optimal activity. Freshly prepare buffers containing DTT or cysteine.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be quenched. Ensure that the substrate concentration used is below the level where the inner filter effect becomes significant.
-
Enzyme Purity: The purity of the recombinant enzyme can affect the accuracy of kinetic measurements. Use highly purified enzyme preparations.
-
Standard Curve: Always generate a standard curve with free AMC under the same assay conditions to accurately quantify the amount of product formed.
-
Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on enzyme activity.
Conclusion
This compound is a valuable and widely used tool for the sensitive measurement of cathepsin activity. By understanding its mechanism of action, kinetic properties, and the nuances of the assay protocol, researchers can effectively utilize this substrate to investigate the role of cathepsins in health and disease. Careful consideration of its lack of specificity and optimization of assay conditions are crucial for obtaining accurate and reproducible results. This technical guide provides a solid foundation for researchers to design and execute robust cathepsin activity assays in their laboratories.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fluorogenic Substrate N-CBZ-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC). It details its core properties, enzymatic interactions, and practical applications in experimental settings, with a focus on providing actionable data and protocols for laboratory use.
Core Properties and Mechanism of Action
This compound, also known as Z-FR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of various serine proteases. Its utility lies in its fluorogenic nature, where the intact molecule exhibits weak fluorescence. Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. This increase in fluorescence provides a direct and continuous measure of enzyme activity.[1]
The substrate is a white to off-white solid, soluble in organic solvents like dimethyl sulfoxide (DMSO). For long-term storage, it should be kept at -20°C and protected from light to maintain its integrity.
Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₃₃H₃₆N₆O₆ |
| Molecular Weight | 612.68 g/mol |
| CAS Number | 65147-22-0 |
| Solubility | DMSO |
| Storage | -20°C, protected from light |
| Excitation Wavelength (Intact) | ~330 nm |
| Emission Wavelength (Intact) | ~390 nm (weak) |
| Excitation Wavelength (Cleaved AMC) | ~342-380 nm |
| Emission Wavelength (Cleaved AMC) | ~440-460 nm (strong) |
Enzymatic Specificity and Kinetic Parameters
This compound is a broad-spectrum substrate for several families of serine proteases, most notably cathepsins, kallikreins, and plasmin.[1][2] The dipeptide sequence Phe-Arg mimics the natural recognition sites for these enzymes.
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. These values are crucial for designing enzyme inhibition assays and for comparative studies of enzyme activity.
| Enzyme | Organism/Source | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Cathepsin L | Human | 0.77[3] | 1.5[3] | 1.95 x 10⁶ | 5.5[3] | Not Specified |
| Cathepsin L-like protease (CsCPL-m) | Clonorchis sinensis (recombinant) | 5.71[4] | 0.01 | 1.75 x 10³ | 5.5[4] | 37[4] |
| Kallikrein (Porcine Pancreas) | Porcine Pancreas | 15.48 ± 3 | Not Reported | Not Reported | 8.0[5] | Room Temp.[5] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition, ionic strength, and the presence of cofactors or inhibitors.
Experimental Protocols
This section provides detailed methodologies for using this compound in enzyme activity assays. The protocols are generalized and may require optimization for specific experimental setups.
General Assay Principle
The fundamental principle involves incubating the enzyme with the fluorogenic substrate and monitoring the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the enzyme activity.
Cathepsin Activity Assay
This protocol is suitable for measuring the activity of cathepsins, such as cathepsin B and L, in purified enzyme preparations or cell lysates.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5. The L-cysteine should be added fresh to the buffer before use to ensure the reducing environment required for cysteine cathepsin activity.[3]
-
Purified cathepsin enzyme or cell lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 100 µL.
-
Enzyme solution (purified enzyme or cell lysate). The final enzyme concentration should be optimized to ensure a linear rate of fluorescence increase over the desired time course.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Initiate the Reaction: Add this compound to each well to a final concentration of 1-10 µM. The optimal substrate concentration should be determined empirically and is ideally close to the K_m_ value for the specific enzyme.[3]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 10-30 minutes, with readings taken every 1-2 minutes.
-
Excitation: 355 nm
-
Emission: 460 nm
-
-
Data Analysis: Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot. Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve can be generated using free AMC.
Plasma Kallikrein Activity Assay
This protocol can be adapted for measuring plasma kallikrein activity in plasma samples.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.8
-
Plasma sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Dilute plasma samples in the assay buffer. The dilution factor will depend on the expected enzyme activity.
-
Prepare the Reaction Mixture: In each well of the 96-well plate, add the diluted plasma sample.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add this compound to each well to a final concentration of 10-100 µM.
-
Fluorescence Measurement: Measure the fluorescence kinetically as described in the cathepsin assay protocol.
-
Excitation: ~353 nm
-
Emission: ~442 nm
-
-
Data Analysis: Calculate the rate of fluorescence increase as a measure of plasma kallikrein activity.
Plasmin Activity Assay
This protocol is suitable for measuring the activity of plasmin.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Purified plasmin
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Reaction Mixture: Add the assay buffer and the purified plasmin solution to each well of the microplate.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add this compound to a final concentration of 10-50 µM.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as previously described.
-
Excitation: ~353 nm
-
Emission: ~442 nm
-
-
Data Analysis: Determine the plasmin activity from the rate of fluorescence generation.
Signaling Pathways and Experimental Workflows
The proteases that cleave this compound are involved in numerous critical signaling pathways. Understanding these pathways is essential for interpreting experimental data and for the development of targeted therapeutics.
Experimental Workflow for Enzyme Activity Assay
The following diagram illustrates a typical workflow for an enzyme activity assay using this compound.
Cathepsin-Mediated Apoptosis Signaling Pathway
Cathepsins, particularly when released from the lysosome into the cytosol, can initiate apoptosis through the cleavage of key proteins in the apoptotic cascade.
Kallikrein-Kinin System Signaling
Tissue kallikrein and plasma kallikrein are key enzymes in the kallikrein-kinin system, which regulates blood pressure, inflammation, and coagulation.
Plasmin-Mediated Extracellular Matrix Degradation
Plasmin is a central enzyme in fibrinolysis and also plays a role in the degradation of the extracellular matrix (ECM), which is crucial for processes like cell migration and tissue remodeling.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that is indispensable for the study of several important classes of serine proteases. Its well-characterized spectroscopic properties and broad reactivity make it a valuable tool for enzyme activity screening, inhibitor profiling, and elucidating the roles of these proteases in complex biological processes. The provided protocols and pathway diagrams serve as a foundational resource for researchers to effectively utilize this substrate in their experimental designs.
References
- 1. peptide.com [peptide.com]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
N-CBZ-Phe-Arg-AMC: A Comprehensive Technical Guide for Kallikrein Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC) and its application in the sensitive detection of kallikrein activity. Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression, making them a key target for therapeutic intervention. Accurate and reliable measurement of kallikrein activity is paramount for basic research and drug development.
Introduction to this compound
This compound is a synthetic dipeptide substrate specifically designed for the sensitive and continuous assay of proteases that recognize and cleave the peptide bond following an arginine residue. The substrate consists of a dipeptide (Phe-Arg) sequence, which is a recognition motif for kallikreins, linked to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by kallikrein between the arginine and AMC moieties, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the kallikrein activity.
The excitation and emission wavelengths of the cleaved AMC product are approximately 342 nm and 441 nm, respectively, while the intact substrate has an absorption/emission maximum at 330/390 nm.[1][2][3][4] This significant shift in fluorescence properties upon cleavage allows for a high signal-to-noise ratio and sensitive detection of enzymatic activity.
Quantitative Data: Kinetic Parameters
The efficiency of this compound as a substrate for various kallikreins can be described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values are crucial for comparing enzyme activity, screening for inhibitors, and optimizing assay conditions. While kinetic data for the exact this compound substrate with human kallikreins can be sparse in literature, data for similar substrates and kallikreins from different species provide valuable insights.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Immobilized Porcine Pancreas Kallikrein | Z-Phe-Arg-AMC | 10.3 ± 0.9 | - | - | [5] |
| Immobilized Porcine Pancreas Kallikrein | Z-Phe-Arg-AMC | 15.48 ± 3 | - | - | [6] |
| Human Plasma Kallikrein I | Ac-Phe-Arg-OMe | 280 | 10.5 | 3.75 x 10⁴ | [7][8] |
| Human Plasma Kallikrein II | Ac-Phe-Arg-OMe | 470 | 3.3 | 0.7 x 10⁴ | [8][9] |
| Human Urinary Kallikrein | LMW Kininogen | - | - | 1.46 x 10⁵ | [5] |
| Human Urinary Kallikrein | HMW Kininogen | - | - | 8.6 x 10⁴ | [5] |
Note: "-" indicates data not available in the cited sources. The data for Ac-Phe-Arg-OMe, a similar substrate, is included to provide a reference for the kinetic behavior of human plasma kallikreins. Kininogens are the natural protein substrates for kallikreins.
Signaling Pathway: The Kallikrein-Kinin System
Kallikreins are central components of the Kallikrein-Kinin System (KKS), a complex enzymatic cascade that leads to the generation of vasoactive peptides called kinins.[10][11][12][13][14] This system is involved in a multitude of physiological processes. The two main arms of the KKS are the plasma kallikrein-kinin system and the tissue kallikrein-kinin system.
Figure 1: The Kallikrein-Kinin System signaling cascade.
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution:
-
This compound is soluble in dimethyl sulfoxide (DMSO).[2][15]
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
To prepare a 10 mM stock solution (MW = 612.68 g/mol ), dissolve 6.13 mg of this compound in 1 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15][16] Protect from light.
b. Kallikrein Enzyme Solution:
-
Reconstitute purified or recombinant kallikrein in a suitable buffer (e.g., Tris-HCl or PBS) to a desired stock concentration.
-
The optimal buffer composition and pH may vary depending on the specific kallikrein being assayed. For plasma kallikrein, a Tris buffer at pH 7.5-8.0 is commonly used.[1][17]
-
Store the enzyme solution on ice during the experiment and in aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
c. Assay Buffer:
-
A common assay buffer for plasma kallikrein is 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.[18]
-
The buffer should be pre-warmed to the desired assay temperature (typically 37°C).
Fluorometric Kallikrein Activity Assay Protocol
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
-
Prepare the Reaction Plate:
-
Add assay buffer to the wells of a black, flat-bottom 96-well microplate.
-
Include wells for blanks (no enzyme), negative controls (no substrate), and test samples.
-
-
Add Enzyme:
-
Add the kallikrein enzyme solution to the appropriate wells. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[17]
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Use an excitation wavelength of ~340-360 nm and an emission wavelength of ~440-460 nm.[19]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the test samples.
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
To convert the rate from RFU/min to moles/min, a standard curve of free AMC must be generated.
-
AMC Standard Curve
-
Prepare a series of known concentrations of free AMC in the assay buffer.
-
Measure the fluorescence of each concentration under the same conditions as the enzyme assay.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (moles).
-
The slope of this standard curve (RFU/mole) can be used to convert the V₀ of the enzymatic reaction into moles of substrate cleaved per unit time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a kallikrein activity assay using this compound for inhibitor screening.
Figure 2: Workflow for kallikrein inhibitor screening assay.
Conclusion
This compound is a robust and sensitive tool for the characterization of kallikrein activity. Its favorable fluorometric properties allow for continuous monitoring of enzyme kinetics, making it suitable for a wide range of applications, from basic research into the Kallikrein-Kinin System to high-throughput screening of potential therapeutic inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of kallikrein activity assays in the laboratory.
References
- 1. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. genscript.com [genscript.com]
- 3. glpbio.com [glpbio.com]
- 4. biotium.com [biotium.com]
- 5. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the catalytic activities of human plasma kallikreins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the catalytic activities of human plasma kallikreins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 15. glpbio.com [glpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. coachrom.com [coachrom.com]
- 18. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 19. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
The Role of N-CBZ-Phe-Arg-AMC in Elucidating Lysosomal Enzyme Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the fluorogenic substrate N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC) in the study of lysosomal enzymes. We delve into the core principles of its application, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research and drug development. Furthermore, we visualize the complex signaling pathways involving lysosomal enzymes that can be investigated using this versatile substrate.
Introduction to this compound
This compound, also commonly referred to as Z-FR-AMC, is a synthetic dipeptide substrate widely employed for the sensitive and continuous measurement of the activity of certain lysosomal cysteine proteases, primarily cathepsins.[1][2][3][4] The substrate itself is weakly fluorescent; however, upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[5][6] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity, allowing for quantitative analysis.
While broadly used, it is crucial to recognize that this compound is not entirely specific for a single cathepsin. It is readily cleaved by several members of the papain family of cysteine proteases, including cathepsin B, cathepsin L, cathepsin K, and cathepsin S.[7] Therefore, studies utilizing this substrate often employ specific inhibitors or knockout models to dissect the contribution of individual cathepsins.
Quantitative Data: Kinetic Parameters of Cathepsins with this compound
The efficiency of this compound cleavage varies among different cathepsins. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency.
| Cathepsin | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH of Assay | Reference(s) |
| Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [8] |
| Cathepsin B | - | - | - | 4.6 and 7.2 | [7] |
| Cathepsin K | - | - | - | 4.6, 5.5, 7.2 | [7] |
| Cathepsin S | - | - | - | 4.6, 5.5, 7.2 | [7] |
| Cathepsin V | - | - | - | 4.6, 5.5, 7.2 | [7] |
Experimental Protocols
Preparation of Cell Lysates
Objective: To prepare cell extracts containing active lysosomal enzymes for activity assays.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 4 mM dithiothreitol (DTT), pH 5.5)
-
Protease inhibitor cocktail (optional, depending on the experimental goal)
-
Microcentrifuge
-
Dounce homogenizer or sonicator
Protocol for Total Cell Lysate:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. The volume will depend on the cell number, typically 100-500 µL for 1-5 million cells.
-
Lyse the cells by one of the following methods:
-
Freeze-thaw: Subject the cell suspension to three cycles of freezing in liquid nitrogen and thawing at 37°C.
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off).
-
Detergent lysis: Add a non-ionic detergent like Triton X-100 to the Lysis Buffer at a final concentration of 0.1-1%.
-
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which contains the soluble cellular proteins, including lysosomal enzymes. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The lysate is now ready for the enzyme activity assay.
Protocol for Cytosolic and Lysosomal Fractionation (Digitonin-based): [9][10][11][12]
-
Harvest and wash cells as described above.
-
Resuspend the cell pellet in a buffer containing a low concentration of digitonin (e.g., 15-25 µg/mL in a sucrose-based buffer). The optimal digitonin concentration needs to be empirically determined for each cell type to selectively permeabilize the plasma membrane while leaving the lysosomal membrane intact.
-
Incubate on ice for 5-10 minutes with gentle agitation.
-
Centrifuge at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet the permeabilized cells. The supernatant contains the cytosolic fraction.
-
Wash the cell pellet gently with the digitonin-free buffer to remove residual cytosolic components.
-
Lyse the remaining cell pellet (containing intact lysosomes) using a stronger lysis method as described for the total cell lysate to release the lysosomal contents. This will be your lysosomal fraction.
Cathepsin Activity Assay using this compound
Objective: To measure the activity of cathepsins in a prepared sample.
Materials:
-
Prepared cell lysate or purified enzyme
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5 for optimal Cathepsin L activity; a pH of 6.0 is often used for Cathepsin B)[8][13]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm.[6][14][15]
Protocol:
-
Prepare the reaction mixture in the wells of a 96-well black microplate. For each reaction, add:
-
X µL of cell lysate (typically 10-50 µg of total protein) or purified enzyme.
-
Y µL of Assay Buffer to bring the total volume to 90 µL.
-
-
Include appropriate controls:
-
Blank: 90 µL of Assay Buffer without any enzyme source to measure background fluorescence.
-
Inhibitor control: Pre-incubate the lysate with a specific cathepsin inhibitor (e.g., CA-074 for cathepsin B) for 15-30 minutes before adding the substrate to confirm the specificity of the measured activity.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of this compound solution to each well. The final substrate concentration typically ranges from 20 to 100 µM.
-
Immediately start monitoring the increase in fluorescence in a kinetic mode using a fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm). Record readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank from the readings of the samples.
-
Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
The enzyme activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein. To convert this to molar units, a standard curve of free AMC should be generated.
-
Signaling Pathways and Experimental Workflows
This compound is instrumental in studying cellular processes where lysosomal proteases play a critical role, most notably in programmed cell death or apoptosis.
Lysosomal Membrane Permeabilization (LMP) and Cathepsin Release
Various cellular stress signals can lead to the destabilization of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[1][16][17][18] This results in the release of cathepsins from the acidic environment of the lysosome into the neutral pH of the cytosol. The workflow to study this phenomenon is depicted below.
Cathepsin-Mediated Apoptotic Signaling Pathway
Once in the cytosol, cathepsins can initiate a cascade of events leading to apoptosis, often through the cleavage and activation of pro-apoptotic proteins of the Bcl-2 family, such as Bid.[3][5][19][20] This can lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. The signaling cascade is illustrated below.
Direct Activation of Caspases by Cathepsins
In addition to the Bid-mediated pathway, some cathepsins have been shown to directly activate initiator caspases, such as caspase-8, further amplifying the apoptotic signal.[21][22]
Conclusion
This compound remains a cornerstone substrate for the study of lysosomal cathepsins. Its utility in quantifying enzyme activity provides a powerful tool for researchers investigating the physiological and pathological roles of these proteases. While its lack of absolute specificity necessitates careful experimental design and the use of appropriate controls, the insights gained from assays employing this compound have been instrumental in unraveling the complex involvement of lysosomal enzymes in critical cellular processes such as apoptosis. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of lysosomal enzyme function and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Microinjection of Cathepsin D Induces Caspase-Dependent Apoptosis in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Cysteine Cathepsin Activity to Detect Lysosomal Membrane Permeabilization. | Semantic Scholar [semanticscholar.org]
- 11. Measuring Cysteine Cathepsin Activity to Detect Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. medkoo.com [medkoo.com]
- 16. Lysosomal membrane permeabilization and cathepsin release is a Bax/Bak-dependent, amplifying event of apoptosis in fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Caspase-8 is activated by cathepsin D initiating neutrophil apoptosis during the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-CBZ-Phe-Arg-AMC Assay for Cathepsin B
Introduction
Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a critical role in intracellular proteolysis.[1] Under normal physiological conditions, it is involved in protein turnover, antigen presentation, and hormone activation.[2][3] However, dysregulated cathepsin B activity is associated with numerous pathological conditions, including cancer invasion and metastasis, inflammation, and neurodegenerative diseases.[1][2][4] Consequently, the quantification of cathepsin B activity is crucial for both basic research and drug development.
This document provides a detailed protocol for a fluorometric assay to determine cathepsin B activity using the substrate N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC). The principle of this assay is based on the enzymatic cleavage of the substrate by cathepsin B, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[5] The rate of AMC liberation, measured by fluorescence, is directly proportional to the cathepsin B activity. While Z-FR-AMC is commonly used for cathepsin B, it is important to note that it can also be cleaved by other cysteine proteases like cathepsins L, K, and S.[6][7]
Materials and Reagents
-
Recombinant human Cathepsin B (active)
-
N-CBZ-Phe-Arg-AMC (Z-FR-AMC) substrate
-
7-amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer components:
-
MES (2-(N-morpholino)ethanesulfonic acid) or Sodium Acetate
-
Dithiothreitol (DTT) or L-Cysteine
-
Ethylenediaminetetraacetic acid (EDTA)
-
-
Purified water (deionized or distilled)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with filters for Ex/Em = 360/460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
3.1 Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Dissolve the appropriate amount of sodium acetate in purified water to reach a final concentration of 50 mM.
-
Add EDTA to a final concentration of 1 mM.
-
Adjust the pH to 5.5 using acetic acid.
-
Important: Add DTT to a final concentration of 5 mM immediately before use. DTT is unstable in solution.
3.2 Substrate Stock Solution (10 mM Z-FR-AMC)
-
Dissolve Z-FR-AMC powder in anhydrous DMSO to a final concentration of 10 mM.
-
Mix thoroughly by vortexing.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
3.3 AMC Standard Stock Solution (1 mM)
-
Dissolve 7-amino-4-methylcoumarin powder in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
3.4 Cathepsin B Working Solution
-
Thaw the recombinant cathepsin B enzyme on ice.
-
Dilute the enzyme to the desired final concentration (e.g., 0.2-1.0 µg/mL) in pre-chilled Assay Buffer (without DTT).
-
Activation Step: To activate the enzyme, prepare a separate solution of Cathepsin B in complete Assay Buffer (containing 5 mM DTT) and incubate for 15 minutes at room temperature before adding it to the reaction wells.[9]
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
4.1 AMC Standard Curve
-
Prepare a series of dilutions of the 1 mM AMC Standard Stock Solution in Assay Buffer to generate concentrations ranging from 0 µM to 20 µM.
-
Add 200 µL of each standard dilution to separate wells of the 96-well plate. Include a buffer-only blank.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the slope.
4.2 Enzyme Activity Measurement
-
Add 100 µL of Assay Buffer (containing DTT) to each well.
-
Add 50 µL of the activated Cathepsin B working solution to the sample wells. For a negative control, add 50 µL of Assay Buffer.
-
Prepare a working substrate solution by diluting the 10 mM Z-FR-AMC stock solution in Assay Buffer to a 4X final concentration (e.g., for a 20 µM final concentration, prepare an 80 µM solution).
-
Initiate the enzymatic reaction by adding 50 µL of the 4X working substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (RFU) every 1-2 minutes for 30-60 minutes at room temperature or 37°C.[10][11]
Data Presentation and Analysis
5.1 Calculation of Cathepsin B Activity
-
Determine the rate of reaction: For each sample, plot RFU versus time (minutes). The slope of the linear portion of this curve represents the reaction rate in RFU/min.
-
Convert RFU/min to pmol/min: Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to the rate of AMC production in pmol/min.
Activity (pmol/min) = (Slope of enzyme reaction [RFU/min]) / (Slope of AMC standard curve [RFU/pmol])
-
Calculate Specific Activity: Normalize the activity to the amount of enzyme added to the reaction.
Specific Activity (pmol/min/µg) = (Activity [pmol/min]) / (Amount of enzyme [µg])
5.2 Summary of Quantitative Data
The following table summarizes key parameters for the Cathepsin B assay.
| Parameter | Value | Reference |
| Substrate | This compound (Z-FR-AMC) | [6][10] |
| Excitation Wavelength | 360 - 380 nm | [6][7][9][10] |
| Emission Wavelength | 440 - 460 nm | [6][7][9][10] |
| Typical pH Range | Acidic (4.5 - 6.0) to Neutral (7.2) | [5][6][10] |
| Recommended Assay pH | 5.5 | [12] |
| Reducing Agent | 5 mM DTT or ~2.4-8 mM L-Cysteine | [5][6][10] |
| Chelating Agent | 1-5 mM EDTA | [5][6][10] |
| Final Substrate Conc. | 10 - 60 µM | [6][9][10] |
| Final Enzyme Conc. | 0.04 - 0.2 ng/µL | [6][9][10] |
| Km (for Z-RR-AMC) | 0.39 mM | [5] |
Visualizations
Caption: Experimental workflow for the Cathepsin B fluorometric assay.
Caption: Simplified overview of Cathepsin B's role in cellular pathways.
Cathepsin B in Cellular Signaling
Cathepsin B is primarily localized within lysosomes.[3] However, under various stress conditions, lysosomal membrane permeabilization (LMP) can occur, leading to the release of active cathepsin B into the cytoplasm.[3] Cytosolic cathepsin B can trigger multiple downstream signaling pathways. It can initiate apoptosis by cleaving Bid, a pro-apoptotic protein, and activating caspases.[3] It is also involved in inflammatory responses through the activation of the NLRP3 inflammasome.[13] In the context of cancer, secreted cathepsin B can degrade components of the extracellular matrix (ECM), either directly or indirectly by activating other proteases like matrix metalloproteinases (MMPs), which facilitates tumor invasion and metastasis.[3][4] For instance, cathepsin B can upregulate MMP-9 expression by activating the PI3K/Akt signaling pathway.[3]
References
- 1. Cathepsin B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Continuous Kinetic Assay Using Z-FR-AMC
References
- 1. biotium.com [biotium.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untitled Document [ucl.ac.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-CBZ-Phe-Arg-AMC Stock Solution Preparation
These application notes provide detailed protocols for the preparation and handling of N-CBZ-Phe-Arg-AMC stock solutions for researchers, scientists, and professionals in drug development.
Introduction
N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (this compound) is a fluorogenic substrate used to measure the activity of various proteases, particularly cysteine proteases like cathepsins and papain. The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond between arginine and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the enzyme's activity.
Physicochemical Properties
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. The key properties are summarized below.
| Property | Value |
| Molecular Weight | 679.8 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out a precise amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.8 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the 6.8 mg example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed, light-protected tubes at -20°C.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for a protease inhibition assay using the this compound substrate.
Caption: Workflow for a typical protease inhibition assay.
Quality Control and Best Practices
-
Purity of DMSO: Use anhydrous, high-purity DMSO to prevent substrate degradation.
-
Light Sensitivity: this compound and its fluorescent product, AMC, are light-sensitive. Protect all solutions from direct light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution minimizes degradation due to repeated temperature changes.
-
pH Considerations: The stability of the substrate and the activity of the enzyme are pH-dependent. Ensure the final assay buffer has the optimal pH for the enzyme of interest.
-
Solubility Check: Visually inspect the stock solution to ensure complete dissolution before use. Any precipitate indicates that the substrate is not fully in solution.
Measuring Plasmin Activity: Z-FR-AMC Fluorogenic Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease, is the primary enzyme responsible for fibrinolysis, the dissolution of fibrin clots. The dysregulation of plasmin activity is implicated in various pathological conditions, including thrombotic and hemorrhagic disorders, inflammation, and cancer metastasis. Consequently, the accurate measurement of plasmin activity is crucial for basic research, clinical diagnostics, and the development of therapeutic agents that target the fibrinolytic system. The Z-FR-AMC assay is a sensitive and continuous fluorogenic method for quantifying plasmin activity. This assay utilizes the synthetic peptide substrate Z-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC), which is specifically cleaved by plasmin to release the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC production is directly proportional to the plasmin activity in the sample.
Principle of the Assay
The Z-FR-AMC assay is based on the enzymatic cleavage of a fluorogenic substrate by plasmin. The substrate, Z-FR-AMC, is composed of a dipeptide (Phenylalanine-Arginine) recognized by plasmin, linked to a fluorescent reporter group, AMC. In its intact form, the substrate is weakly fluorescent. Upon cleavage of the amide bond between arginine and AMC by plasmin, the free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorescence microplate reader.
Quantitative Data Summary
The following tables summarize key quantitative data for the Z-FR-AMC plasmin activity assay.
Table 1: Spectroscopic Properties
| Parameter | Wavelength (nm) | Notes |
| AMC Excitation | 340 - 360 | Optimal excitation wavelength for free AMC. |
| AMC Emission | 440 - 460 | Optimal emission wavelength for free AMC. |
| Z-FR-AMC (Substrate) Excitation | ~330 | Weakly fluorescent. |
| Z-FR-AMC (Substrate) Emission | ~390 | Weakly fluorescent. |
Table 2: Typical Assay Parameters
| Parameter | Value | Unit | Notes |
| Plasmin Standard Range | 10 - 250 | ng/well | For generating a standard curve. |
| Z-FR-AMC Substrate Concentration | 10 - 100 | µM | The optimal concentration should be determined empirically (around the Km value if known). |
| Assay Volume | 100 - 200 | µL | Per well in a 96-well plate. |
| Incubation Temperature | 37 | °C | Optimal for enzyme activity. |
| Kinetic Reading Interval | 1 - 5 | minutes | For 30-60 minutes. |
| Assay Sensitivity | As low as 10 | ng | Of plasmin in a sample.[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and the experimental procedures for the Z-FR-AMC assay.
Plasminogen activation and the principle of the Z-FR-AMC assay.
Experimental workflow for the Z-FR-AMC plasmin activity assay.
Experimental Protocols
Materials and Reagents
-
Z-FR-AMC Substrate: Store at -20°C, protected from light. Dissolve in DMSO to prepare a stock solution (e.g., 10 mM).
-
Human Plasmin: For standard curve. Store at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. Store at 4°C.
-
96-well black, flat-bottom microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation and emission filters for AMC (Ex/Em = 360/450 nm).
-
Multichannel pipette and sterile pipette tips.
-
Incubator: Set to 37°C.
Protocol 1: Measuring Plasmin Activity
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Plasmin Standard Stock Solution (1 mg/mL): Reconstitute lyophilized plasmin in sterile water. Aliquot and store at -80°C.
-
Plasmin Working Standards: Prepare a fresh serial dilution of the plasmin stock solution in Assay Buffer to generate standards (e.g., 0, 10, 25, 50, 100, 150, 200, 250 ng/well).
-
Z-FR-AMC Substrate Working Solution: Dilute the Z-FR-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh and protect it from light.
-
-
Assay Procedure:
-
Add 50 µL of each plasmin standard and sample to duplicate wells of a 96-well black microplate.
-
For sample background controls, add 50 µL of the sample to separate wells and 50 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the Z-FR-AMC substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/450 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) in Relative Fluorescence Units per minute (RFU/min) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank (no enzyme) from all standard and sample rates.
-
Plot the corrected rates for the plasmin standards against the corresponding plasmin concentrations to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their reaction rates from the standard curve.
-
Protocol 2: Screening for Plasmin Inhibitors
This protocol is designed for screening potential plasmin inhibitors and determining their IC50 values.
-
Reagent Preparation:
-
Prepare Assay Buffer, Plasmin working solution (a fixed concentration that gives a robust signal, e.g., 100 ng/well), and Z-FR-AMC substrate working solution as described in Protocol 1.
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of Assay Buffer to the no-inhibitor control wells and 40 µL of the serially diluted inhibitor to the test wells.
-
Add 10 µL of the plasmin working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the Z-FR-AMC substrate working solution to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of no-inhibitor control - Rate with inhibitor) / Rate of no-inhibitor control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of plasmin activity, by fitting the data to a suitable dose-response curve.
-
Logical workflow for plasmin inhibitor screening and IC50 determination.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Contaminated reagents or plate.- Autofluorescence of test compounds. | - Use fresh reagents and a new plate.- Run a sample background control (sample without substrate). |
| Low signal or no activity | - Inactive enzyme.- Incorrect buffer pH.- Substrate degradation. | - Use a fresh aliquot of plasmin and verify its activity.- Check and adjust the pH of the Assay Buffer.- Prepare fresh substrate solution and protect from light. |
| Non-linear reaction rate | - Substrate depletion.- Enzyme instability. | - Use a lower enzyme concentration or higher substrate concentration.- Ensure the assay is run within the linear range of the enzyme. |
| High variability between replicates | - Pipetting errors.- Incomplete mixing. | - Use calibrated pipettes and ensure proper technique.- Gently mix the contents of the wells after adding reagents. |
The Z-FR-AMC assay provides a robust, sensitive, and continuous method for measuring plasmin activity. These application notes and protocols offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay for quantifying plasmin activity and for screening potential inhibitors. Adherence to the detailed protocols and proper data analysis will ensure reliable and reproducible results, facilitating advancements in the understanding and therapeutic targeting of the fibrinolytic system.
References
Application of Z-FR-AMC in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FR-AMC (Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate widely utilized in drug discovery for the screening of inhibitors against various proteases. This dipeptide substrate is particularly useful for assaying the activity of cysteine proteases such as cathepsins and papain, as well as some serine proteases like trypsin and kallikrein.[1][2][3] The principle of its application lies in the enzymatic cleavage of the amide bond between arginine and the fluorescent group, 7-amido-4-methylcoumarin (AMC). In its intact form, Z-FR-AMC is non-fluorescent. However, upon proteolytic cleavage, the liberated AMC molecule exhibits strong fluorescence, which can be readily quantified to determine enzyme activity.[3][4] This property makes Z-FR-AMC an invaluable tool for high-throughput screening (HTS) of compound libraries to identify potential protease inhibitors.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the Z-FR-AMC substrate by a target protease. The protease recognizes the Phenylalanine-Arginine sequence and cleaves the peptide bond C-terminal to the Arginine residue. This cleavage releases the AMC fluorophore. The fluorescence intensity of the liberated AMC is directly proportional to the enzymatic activity. In a screening assay for inhibitors, a decrease in the rate of AMC release in the presence of a test compound indicates inhibition of the protease.
The fluorescence of free AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[3][5]
Data Presentation
Kinetic Parameters of Z-FR-AMC with Various Proteases
The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an important parameter for optimizing substrate concentration in screening assays.
| Protease | Km (µM) | Assay Conditions |
| Cathepsin L (human) | 0.77 | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5 |
| Cathepsin B (human) | >50 | 40 mM Citrate Phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 4.6 |
| Cathepsin K (human) | ~20 | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 |
| Cathepsin S (human) | ~15 | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 6.5 |
| Papain | Not specified | 100 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5 |
| Trypsin | Not specified | 50 mM Tris, 100 mM NaCl, pH 8.0 |
Note: Km values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
IC50 Values of Known Inhibitors Determined Using Z-FR-AMC
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Protease | IC50 |
| SID 26681509 | Cathepsin L | 0.155 µM (10 min pre-incubation) |
| E-64 | Papain | 9 nM |
| Gabexate mesylate | Papain | 0.14 nM[6] |
| Leupeptin | Cathepsin B | Inhibition observed, specific IC50 with Z-FR-AMC not detailed in provided results. |
| Aprotinin | Trypsin | Inhibition observed, specific IC50 with Z-FR-AMC not detailed in provided results. |
Experimental Protocols
General Protocol for Protease Activity Assay
This protocol provides a general guideline for measuring the activity of a protease using Z-FR-AMC. Specific conditions may need to be optimized for each enzyme.
Materials and Reagents:
-
Target Protease
-
Z-FR-AMC substrate (stock solution in DMSO)
-
Assay Buffer (specific to the protease, see table above for examples)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer appropriate for the target protease.
-
Dilute the target protease to the desired concentration in the assay buffer.
-
Prepare a working solution of Z-FR-AMC in the assay buffer. The final concentration should be at or below the Km value for sensitive inhibitor screening.
-
Add the diluted enzyme solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the Z-FR-AMC working solution to the wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at Ex/Em wavelengths of ~360/460 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
Protocol for Screening Protease Inhibitors
This protocol is designed for screening a library of compounds for inhibitory activity against a target protease.
Materials and Reagents:
-
All materials from the general activity assay protocol
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target protease)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare solutions as described in the general activity assay protocol.
-
In a 96-well or 384-well black plate, add a small volume of the test compounds, positive control, and negative control to respective wells.
-
Add the diluted enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Z-FR-AMC substrate solution to all wells.
-
Measure the fluorescence intensity kinetically or at a single endpoint after a fixed incubation time.
-
Calculate the percent inhibition for each compound relative to the negative control.
Protocol for Determining IC50 Values
This protocol is used to determine the potency of an inhibitory compound.
Procedure:
-
Prepare a serial dilution of the inhibitor compound.
-
Follow the inhibitor screening protocol, using the different concentrations of the inhibitor.
-
Measure the enzyme activity at each inhibitor concentration.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][7]
Mandatory Visualization
Signaling Pathways
Caption: Cathepsin L's role in promoting cancer invasion and metastasis.
Caption: The role of Kallikrein in the inflammatory response.
Experimental Workflows
Caption: A generalized workflow for HTS of protease inhibitors.
Caption: Workflow for determining the IC50 of a protease inhibitor.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 4. biotium.com [biotium.com]
- 5. caymanchem.com [caymanchem.com]
- 6. escholarship.org [escholarship.org]
- 7. abcam.co.jp [abcam.co.jp]
Application Note and Protocol for Measuring Protease Activity Using N-CBZ-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a highly sensitive fluorogenic substrate for a variety of serine proteases.[1] Its utility is particularly well-documented for measuring the activity of lysosomal cysteine proteases such as Cathepsin B and Cathepsin L, as well as other proteases like kallikrein and plasmin. The principle of this assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) group. In its intact, substrate form, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This direct proportionality between fluorescence and enzymatic activity allows for a continuous and quantitative measurement of protease function. This application note provides a detailed protocol for utilizing this compound to determine protease activity, including reagent preparation, assay procedure, data analysis for enzyme kinetics, and troubleshooting.
Principle of the Assay
The core of this assay lies in the fluorogenic nature of the this compound substrate. The substrate itself is weakly fluorescent. However, when a target protease cleaves the peptide bond C-terminal to the Arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the activity of the protease. The fluorescence of free AMC is typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Echelon Biosciences | Z-RR-AMC (example) | -20°C, protect from light |
| Cathepsin B, human | Sigma-Aldrich | C0150 (example) | -70°C |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 (example) | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 (example) | Room Temperature |
| Potassium Phosphate, Monobasic | Sigma-Aldrich | P5379 (example) | Room Temperature |
| Sodium Phosphate, Dibasic | Sigma-Aldrich | S0876 (example) | Room Temperature |
| EDTA | Sigma-Aldrich | ED4SS (example) | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 (example) | -20°C |
| Brij® 35 | Sigma-Aldrich | B4184 (example) | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 (example) | Room Temperature |
Experimental Protocols
Reagent Preparation
a. Assay Buffer (40 mM Citrate Phosphate Buffer, pH 6.0, containing 1 mM EDTA and 5 mM DTT)
-
Prepare a 40 mM citrate phosphate buffer by mixing appropriate volumes of 40 mM citric acid and 40 mM dibasic sodium phosphate to achieve a pH of 6.0.
-
Add EDTA to a final concentration of 1 mM.
-
Immediately before use, add DTT to a final concentration of 5 mM. DTT is unstable in solution, so it should be added fresh.
b. Substrate Stock Solution (10 mM this compound in DMSO)
-
Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
c. Enzyme Stock Solution (e.g., Cathepsin B)
-
Reconstitute lyophilized Cathepsin B in a suitable buffer as per the manufacturer's instructions to create a concentrated stock solution.
-
Store the enzyme stock solution in aliquots at -70°C. Avoid repeated freeze-thaw cycles.
d. AMC Standard Stock Solution (1 mM AMC in DMSO)
-
Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.
-
Store this stock solution at room temperature, protected from light.
Experimental Workflow
References
Application Notes and Protocols for N-CBZ-Phe-Arg-AMC in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a fluorogenic substrate widely used for the detection and quantification of the activity of various serine proteases, particularly lysosomal cathepsins (such as Cathepsin L and B) and other proteases like kallikrein and plasmin. The substrate itself is weakly fluorescent. Upon enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the enzyme activity and can be monitored in real-time to determine enzyme kinetics and to screen for enzyme inhibitors.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the this compound substrate. The carbobenzoxy (CBZ or Z) group protects the N-terminus of the dipeptide, Phe-Arg. This dipeptide sequence is recognized by specific proteases. Cleavage of the bond between Arginine (Arg) and AMC liberates the free AMC fluorophore. The fluorescence of the released AMC is significantly higher than that of the intact substrate, providing a high signal-to-background ratio. The rate of AMC release, measured as an increase in fluorescence over time, is a direct measure of the enzyme's catalytic activity.
Spectral Properties
The spectral characteristics of this compound and its cleavage product, 7-amino-4-methylcoumarin (AMC), are crucial for designing and performing the fluorescence-based assay. The distinct spectral properties of the substrate and the product allow for sensitive detection of enzyme activity.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence |
| This compound (Substrate) | ~330 | ~390 | Weak |
| 7-Amino-4-methylcoumarin (AMC) (Product) | 340 - 360[1][2] | 440 - 460[1][2] | Strong |
Note: The exact excitation and emission maxima may vary slightly depending on the buffer conditions and the specific instrumentation used. It is recommended to determine the optimal settings for your experimental setup.
Enzymatic Reaction and Detection
The enzymatic cleavage of this compound and the subsequent detection of the fluorescent product can be visualized as follows:
Caption: Enzymatic cleavage of this compound by a protease releases the fluorescent AMC molecule.
Experimental Protocols
Below are detailed protocols for using this compound in protease activity assays. These protocols are provided as a general guideline and may require optimization for specific enzymes or experimental conditions.
General Assay Workflow
The general workflow for a protease assay using this compound involves the preparation of reagents, setting up the reaction, and measuring the fluorescence.
Caption: General workflow for a protease inhibition assay using this compound.
Protocol 1: Cathepsin L Activity Assay
This protocol is adapted for the measurement of human liver Cathepsin L activity.[3]
1. Reagents and Materials:
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5.[3]
-
Enzyme: Human Liver Cathepsin L (e.g., Calbiochem 219402).
-
Substrate: this compound (e.g., Sigma C9521).
-
Solvent: DMSO for dissolving the substrate.
-
Microplate: 96-well, black, flat-bottom plate.
-
Fluorometric Microplate Reader.
2. Reagent Preparation:
-
Cathepsin L Solution: Prepare a working solution of Cathepsin L in the assay buffer. A final concentration of approximately 8.7 ng/mL is suggested, but this should be optimized.[3] It is recommended to incubate the enzyme in the assay buffer for 30 minutes prior to use to ensure the active site cysteine is reduced.[3]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. A final concentration of 1 µM is a common starting point.[3]
3. Assay Procedure:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Inhibitor or vehicle control
-
Cathepsin L solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode).
-
Excitation: ~355 nm
-
Emission: ~460 nm
-
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
Protocol 2: Cruzain Activity Assay
This protocol is suitable for measuring the activity of cruzain, a cysteine protease from Trypanosoma cruzi.[1][4]
1. Reagents and Materials:
-
Assay Buffer: 0.1 M Sodium Acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5.[1][4]
-
Enzyme: Recombinant Cruzain.
-
Substrate: this compound (Z-FR-AMC).
-
Solvent: DMSO.
-
Microplate: 96-well, black, flat-bottom plate.
-
Fluorometric Microplate Reader.
2. Reagent Preparation:
-
Cruzain Solution: Prepare a working solution of cruzain in the assay buffer. A final concentration of 1.5 nM is suggested.[1][4]
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the stock solution in the assay buffer. A final concentration of 5.0 µM is often used, which is above the Km value of 1.6 µM.[1][4]
3. Assay Procedure:
-
Add the assay components to the wells of a 96-well plate.
-
Include wells for a blank (no enzyme) to determine the background fluorescence.
-
Add the cruzain solution to the appropriate wells.
-
If screening for inhibitors, add the test compounds and pre-incubate with the enzyme.
-
Start the reaction by adding the this compound working solution.
-
Monitor the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1][4]
-
Calculate the reaction velocity from the initial linear phase of the fluorescence increase.
Data Presentation and Analysis
The results of the enzyme assays should be carefully analyzed to determine kinetic parameters or the potency of inhibitors.
Quantitative Data Summary
The following table summarizes typical concentrations and kinetic parameters for assays using this compound.
| Parameter | Cruzain Assay | Cathepsin L Assay | Rhodesain Assay |
| Enzyme Concentration | 1.5 nM[1][4] | 8.7 ng/mL[3] | 3 nM[1][4] |
| Substrate Concentration | 5.0 µM[1][4] | 1.0 µM[3] | 2.5 µM[1][4] |
| Km Value | 1.6 µM[1][4] | Not specified in the provided context | Not specified in the provided context |
| Assay Buffer pH | 5.5[1][4] | 5.5[3] | 5.5[1][4] |
| Excitation Wavelength | 355 nm[1][4] | ~355 nm | 340 nm[1][4] |
| Emission Wavelength | 460 nm[1][4] | ~460 nm | 440 nm[1][4] |
Data Analysis for Inhibitor Screening
For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100
Where:
-
Rateinhibitor is the reaction rate in the presence of the test compound.
-
Ratecontrol is the reaction rate in the absence of the inhibitor (vehicle control).
-
Rateblank is the background rate in the absence of the enzyme.
For potent inhibitors, an IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.
Logical Relationship in Data Analysis
The process of analyzing the raw fluorescence data to determine meaningful results follows a logical progression.
Caption: Logical flow for analyzing protease inhibition data.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of a range of serine proteases. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable enzyme assays for basic research, drug discovery, and diagnostics. Proper optimization of assay conditions is essential for obtaining accurate and reproducible results.
References
- 1. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzyme Concentration for Z-FR-AMC Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentration for assays using the fluorogenic substrate Z-FR-AMC (N-CBZ-Phe-Arg-AMC).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzyme concentration for Z-FR-AMC assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Auto-hydrolysis: Z-FR-AMC may slowly hydrolyze on its own, especially if stored improperly or exposed to harsh conditions.[1] 2. Contaminated Reagents: Buffers or water may be contaminated with proteases. 3. Non-specific Binding: The substrate may bind non-specifically to components in the assay well.[2] 4. Autofluorescence: Components of the sample or media may be inherently fluorescent.[2] | 1. Proper Substrate Handling: Prepare fresh Z-FR-AMC solutions and store aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[3] Run a "substrate only" control (no enzyme) to quantify the rate of auto-hydrolysis. 2. Use High-Purity Reagents: Utilize protease-free water and high-quality buffer components. 3. Optimize Assay Conditions: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding. 4. Run a "No Enzyme" Control: Include a control well with your sample but without the enzyme to measure and subtract the sample's autofluorescence. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme Concentration: The enzyme concentration may be too low for the chosen substrate concentration and incubation time. 2. Suboptimal Substrate Concentration: The Z-FR-AMC concentration may be too low, limiting the reaction rate. 3. Incorrect Assay Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors may not be optimal for enzyme activity. 4. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | 1. Perform an Enzyme Titration: Systematically vary the enzyme concentration while keeping the substrate concentration constant to find the optimal enzyme level (see detailed protocol below). 2. Determine Substrate Km: Once the optimal enzyme concentration is found, perform a substrate titration to determine the Michaelis-Menten constant (Km) and use a substrate concentration at or above the Km for subsequent experiments. 3. Optimize Buffer Composition: Review the literature for the optimal buffer conditions for your specific enzyme. For many cathepsins, an acidic pH (e.g., pH 5.5) is required.[4] 4. Verify Enzyme Activity: Test the enzyme with a known positive control activator or a reference substrate to confirm its activity. |
| No or Very Low Signal | 1. Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for the cleaved AMC product. 2. Presence of an Inhibitor: The sample may contain an unknown inhibitor of the enzyme. 3. Degraded Substrate: The Z-FR-AMC substrate may have degraded. | 1. Set Correct Wavelengths: Use an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm for AMC.[5] 2. Test for Inhibition: Spike a known active enzyme sample with your test sample to see if the activity is reduced. 3. Check Substrate Quality: Test the substrate with a fresh, known active enzyme preparation. |
| Inconsistent or Non-Linear Reaction Rates | 1. Substrate Depletion: At high enzyme concentrations, the substrate is consumed too quickly, leading to a non-linear reaction rate.[6] 2. Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. 3. Pipetting Errors: Inaccurate pipetting can lead to variability between wells. | 1. Reduce Enzyme Concentration: The initial reaction velocity should be linear for the duration of the measurement. If not, reduce the enzyme concentration.[6] 2. Assess Enzyme Stability: Pre-incubate the enzyme in the assay buffer for the intended duration of the experiment and then add the substrate to see if activity is maintained. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Preparing a master mix for reagents can also improve consistency.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing my enzyme assay with Z-FR-AMC?
A1: The first and most critical step is to perform an enzyme concentration titration. This experiment will help you identify the optimal enzyme concentration that yields a linear reaction rate within the desired assay time and provides a sufficient signal-to-noise ratio.
Q2: How do I perform an enzyme concentration titration?
A2: A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to perform the assay with a serial dilution of your enzyme while keeping the Z-FR-AMC concentration constant and well above the expected Km. You will then plot the reaction rate (fluorescence units per minute) against the enzyme concentration. The optimal concentration will be within the linear range of this plot.
Q3: What are the typical working concentrations for Z-FR-AMC and cathepsin enzymes?
A3: The optimal concentrations will vary depending on the specific enzyme and assay conditions. However, the table below provides some reported starting points.
| Component | Typical Concentration Range | Reference |
| Z-FR-AMC | 1 µM - 100 µM | [4][7] |
| Cathepsin L | 8.7 ng/mL | [4] |
| Cathepsin S | 1.3 nM | [8] |
Q4: How should I prepare and store my Z-FR-AMC stock solution?
A4: Z-FR-AMC is typically dissolved in DMSO to make a concentrated stock solution. It is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to substrate degradation.[3]
Q5: What controls are essential for a reliable Z-FR-AMC assay?
A5: You should include the following controls in your experiment:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps to determine the background fluorescence of the substrate and buffer.
-
No-Substrate Control: Contains the enzyme and buffer but no Z-FR-AMC. This measures any intrinsic fluorescence of the enzyme preparation.
-
Positive Control: A known active enzyme to ensure the assay is working correctly.
-
Inhibitor Control: If screening for inhibitors, a known inhibitor of your enzyme should be included as a positive control for inhibition.
Experimental Protocols
Protocol for Enzyme Concentration Titration
This protocol provides a step-by-step guide to determine the optimal enzyme concentration for your assay.
Materials:
-
Purified enzyme of interest
-
Z-FR-AMC substrate
-
Assay Buffer (e.g., for Cathepsin L: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Z-FR-AMC Working Solution: Dilute your Z-FR-AMC stock solution in assay buffer to a final concentration that is expected to be saturating (e.g., 2X the final desired concentration). A common starting point is 20 µM (for a 10 µM final concentration).
-
Prepare Enzyme Dilution Series: Perform a serial dilution of your enzyme stock in assay buffer. It is recommended to cover a broad concentration range initially (e.g., 2-fold or 3-fold dilutions).
-
Set up the Assay Plate:
-
Add 50 µL of each enzyme dilution to triplicate wells of the 96-well plate.
-
Include a "no-enzyme" control by adding 50 µL of assay buffer without the enzyme to another set of triplicate wells.
-
-
Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 50 µL of the 2X Z-FR-AMC working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: 355-380 nm, Emission: 440-460 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Analyze the Data:
-
For each enzyme concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of each curve.
-
Plot the V0 against the enzyme concentration.
-
Select an enzyme concentration from the linear range of this plot that gives a robust signal well above the background.
-
Visualizations
Z-FR-AMC Cleavage Mechanism
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. ibidi.com [ibidi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce variability in N-CBZ-Phe-Arg-AMC fluorescence readings
Welcome to the technical support center for N-CBZ-Phe-Arg-AMC (Z-FR-AMC) fluorescence assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you reduce variability and achieve reliable, reproducible results in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound assays.
Question: Why am I seeing high variability between my replicate wells?
Answer: High variability between replicates is a common issue that can stem from several sources. Here are the most frequent causes and their solutions:
-
Inaccurate Pipetting: Small volumes of enzyme or substrate can be difficult to pipet accurately. Ensure your pipettes are calibrated and use reverse pipetting techniques for viscous solutions.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[1][2][3] A temperature gradient across the microplate can cause wells to react at different rates.[2][3] Always pre-incubate your plate and reagents at the desired reaction temperature. Using a plate reader with integrated temperature control can significantly reduce this variability.[2][3]
-
Incomplete Mixing: If reagents are not mixed thoroughly in each well, the reaction will not proceed uniformly. Gently tap or use an orbital shaker to mix the contents after adding all reagents, being careful to avoid cross-contamination.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature changes. To mitigate this, avoid using the outermost wells for samples and instead fill them with buffer or media.
-
Microplate Reader Settings: A low number of flashes per well can lead to inconsistent readings. Increasing the number of flashes averages out potential outliers and reduces background noise.[4]
Question: My background fluorescence (no-enzyme control) is very high. What can I do?
Answer: High background can mask your signal and reduce the assay window. Consider the following causes:
-
Substrate Autohydrolysis: this compound can spontaneously hydrolyze over time, releasing the fluorescent AMC molecule. Prepare the substrate solution fresh for each experiment and protect it from light.
-
Contaminated Reagents: Buffers, solvents (like DMSO), or the enzyme preparation itself may contain fluorescent impurities. Test each component individually for fluorescence and use high-purity reagents.
-
Autofluorescence from Media/Samples: If working with cell lysates or media, components like phenol red or serum can contribute to background fluorescence.[4][5] Whenever possible, perform final measurements in a simple buffer like PBS.[4]
-
Incorrect Microplate Type: Using clear or white microplates for fluorescence assays will result in high background and crosstalk between wells. Always use black, opaque microplates for fluorescence assays to minimize background.[4]
Question: My fluorescence signal is weak or the signal-to-noise ratio is low. How can I improve it?
Answer: A weak signal can make it difficult to distinguish from the background. Here are several ways to boost your signal:
-
Optimize Enzyme/Substrate Concentrations: The reaction rate depends on the concentrations of both the enzyme and the substrate. Run a matrix titration to determine the optimal concentrations for your specific enzyme and conditions.
-
Adjust Assay pH: The optimal pH for your enzyme's activity is crucial. Consult the literature for your specific enzyme and ensure your assay buffer is at the correct pH. Changes in pH can alter the fluorescence properties of the sample.[1][6]
-
Check Instrument Settings:
-
Gain Settings: Ensure the detector gain is optimized for your assay to avoid weak signals without saturating the detector.[1]
-
Focal Height: The distance between the detector and the sample is critical. Optimizing the focal height, especially for cell-based assays where cells are at the bottom of the well, can significantly improve signal intensity.[4][5][7]
-
-
Increase Incubation Time: If you are performing an endpoint assay, increasing the incubation time may allow for more product to be generated, thus increasing the signal. However, ensure the reaction remains in the linear range.
Question: My substrate appears to be precipitating in the well. Why is this happening?
Answer: this compound is soluble in DMSO but has limited solubility in aqueous buffers.[8][9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay well is sufficient to keep the substrate in solution, but not so high that it inhibits your enzyme. Typically, a final DMSO concentration of 1-5% is well-tolerated.
-
Substrate Concentration: You may be using a substrate concentration that is above its solubility limit in your final assay buffer. Try reducing the substrate concentration.
-
Preparation Method: When preparing the working solution, add the DMSO stock of the substrate to the assay buffer while vortexing to ensure rapid and even dispersal.
Key Experimental Parameters
The following tables summarize important quantitative data for designing and troubleshooting your assay.
Table 1: this compound Properties
| Parameter | Value | Source |
| Common Abbreviation | Z-FR-AMC | [8][10] |
| Primary Use | Fluorogenic substrate for cathepsins and other serine proteases | [9][10][11][12] |
| Solubility | Soluble in DMSO | [8][9] |
| Excitation Wavelength (cleaved AMC) | ~342 nm - 380 nm | [9][11] |
| Emission Wavelength (cleaved AMC) | ~441 nm - 460 nm | [9][11] |
Table 2: Recommended Storage Conditions
| Solution | Storage Temperature | Duration | Source |
| Dry Powder | -20°C | As per manufacturer | |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | [8] |
| Aqueous Working Solution | 2-8°C (protected from light) | Should be prepared fresh for each experiment | Best Practice |
Visualizing Workflows and Processes
Enzymatic Reaction Pathway
The diagram below illustrates the cleavage of this compound by a protease, which releases the fluorescent AMC molecule.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. tecan.com [tecan.com]
- 3. dailyemerald.com [dailyemerald.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. glpbio.com [glpbio.com]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: AMC-Based Kinetic Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the photobleaching of 7-Amino-4-methylcoumarin (AMC) during kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how does it affect my AMC kinetic assay?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like AMC, upon exposure to excitation light.[1] In its excited state, the fluorophore can interact with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the molecule, rendering it non-fluorescent.[1][2] It can also enter a long-lived, non-fluorescent "triplet state" where it is more susceptible to these damaging reactions.[3] In a kinetic assay, this manifests as a time-dependent decrease in fluorescence signal that is independent of enzyme activity, leading to an underestimation of reaction rates and inaccurate kinetic parameters.
Q2: My fluorescence signal is decaying rapidly. How can I distinguish between photobleaching and other issues like enzyme instability or substrate depletion?
A2: To isolate the effect of photobleaching, you should run a "no-enzyme" control experiment. Prepare a sample with your AMC-substrate and buffer, but without the enzyme. Expose this sample to the same illumination conditions (intensity, duration, frequency) planned for your kinetic assay. If you observe a significant decay in fluorescence in this control sample, photobleaching is the primary culprit. If the signal is stable, the decay in your full assay is likely due to biochemical factors.
Q3: What are the immediate first steps I can take to reduce photobleaching using my existing instrument settings?
A3: The most direct way to reduce photobleaching is to minimize the total amount of light energy hitting your sample.[3] You can achieve this by:
-
Reducing Excitation Intensity: Lower the power of your lamp or laser to the minimum level required for a detectable signal.[4][5] Use neutral density (ND) filters if available.[5]
-
Minimizing Exposure Time: Use the shortest possible camera exposure time or plate reader measurement time that still provides an adequate signal-to-noise ratio.[6]
-
Reducing Frequency of Measurement: For long-term kinetic assays, decrease the sampling rate (e.g., take a reading every 2 minutes instead of every 30 seconds) to limit the cumulative light exposure.[5]
-
Avoiding Unnecessary Illumination: Ensure the light source is only active during data acquisition.[5] Turn off the light path when focusing or between measurements.[4][7]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the sample medium to protect fluorophores from photobleaching.[8] Their mechanisms of action are not fully understood but are thought to involve scavenging reactive oxygen species (ROS) or quenching the excited triplet state of the fluorophore, returning it to the ground state before it can be permanently damaged.[8][9]
Q5: Which antifade reagent should I use for an AMC-based assay?
A5: The choice depends on your experimental setup:
-
For Live-Cell Assays: Trolox, a vitamin E derivative, is a popular choice as it is cell-permeable and acts as a potent antioxidant.[8]
-
For Purified Enzyme/Fixed-Cell Assays: Reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG) are commonly used in mounting media and buffer solutions to reduce fading.[9][10] p-Phenylenediamine (PPD) is highly effective but can cause autofluorescence at shorter wavelengths, potentially interfering with AMC's signal.[9][11]
Q6: Are there alternatives to AMC if photobleaching remains a significant problem?
A6: Yes. While AMC is a classic choice for protease assays, newer blue-emitting fluorophores have been developed with improved photostability.[4][12] If optimizing imaging conditions and using antifade reagents do not solve the problem, consider exploring substrates conjugated to more robust dyes, such as those in the Alexa Fluor™ or DyLight™ series, that have emission spectra similar to AMC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Rapid signal loss in no-enzyme control. | Photobleaching | 1. Reduce excitation light intensity and/or exposure time.[4] 2. Increase time interval between measurements.[5] 3. Add an appropriate antifade reagent to the assay buffer.[8] |
| High background noise obscures signal. | Autofluorescence or ineffective filtering. | 1. Check for autofluorescence from your buffer components or microplate. 2. Ensure your instrument's excitation and emission filters are correctly matched for AMC (Ex: ~345 nm, Em: ~445 nm).[13][14] 3. Avoid antifade reagents like PPD that may increase background in the blue channel.[11] |
| Poor signal-to-noise ratio. | Low signal intensity. | 1. Instead of increasing excitation intensity (which increases photobleaching), try increasing the detector gain or using a more sensitive detector. 2. Increase the concentration of the AMC-substrate, ensuring it remains below the Kₘ for the enzyme. |
Quantitative Data Summary
The effectiveness of various strategies on fluorophore stability can be significant. The following table provides an illustrative comparison of how different experimental conditions can impact the signal half-life of a photolabile fluorophore like AMC.
Table 1: Illustrative Effect of Mitigation Strategies on AMC Signal Half-Life
| Excitation Intensity | Exposure Time per Read | Antifade Reagent | Illustrative Signal Half-Life (minutes) |
| 100% | 500 ms | None | 5 |
| 50% | 500 ms | None | 12 |
| 25% | 500 ms | None | 25 |
| 100% | 100 ms | None | 15 |
| 50% | 100 ms | None | 30 |
| 50% | 100 ms | Trolox (1 mM) | > 60 |
Note: Values are representative and will vary based on the specific instrument, buffer conditions, and sample.
Table 2: Comparison of Common Antifade Reagents
| Reagent | Primary Mechanism | Recommended Use | Potential Drawbacks |
| Trolox | ROS Scavenger, Triplet Quencher[8] | Live-Cell Imaging | Limited long-term stability in solution. |
| DABCO | Triplet Quencher[9] | Fixed Samples | Less effective than PPD.[9] |
| n-Propyl Gallate (NPG) | ROS Scavenger | Fixed & Live Samples | Can be difficult to dissolve; may have biological effects (e.g., anti-apoptotic).[9] |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Samples | Highly effective but can cause autofluorescence and damage cyanine dyes.[9][11] |
Visual Guides and Workflows
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. biocompare.com [biocompare.com]
- 6. agilent.com [agilent.com]
- 7. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 8. tocris.com [tocris.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. bicellscientific.com [bicellscientific.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. iris-biotech.de [iris-biotech.de]
- 13. caymanchem.com [caymanchem.com]
- 14. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Z-FR-AMC-Based Protease Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Z-FR-AMC-based protease activity experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Z-FR-AMC assay?
The Z-FR-AMC assay is a fluorogenic method used to measure the activity of certain proteases, particularly cysteine proteases like cathepsins. The substrate, Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin), is a non-fluorescent molecule. In the presence of an active protease that recognizes the Phe-Arg sequence, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence intensity is directly proportional to the protease activity in the sample.[1]
Q2: Which proteases can be measured using Z-FR-AMC?
Z-FR-AMC is a commonly used substrate for measuring the activity of cathepsin L, cathepsin B, and other related cysteine proteases. It can also be cleaved by other serine proteases like kallikrein and plasmin.[2] Therefore, it is crucial to use specific inhibitors to dissect the activity of a particular protease in a mixed sample.
Q3: What are the optimal excitation and emission wavelengths for AMC?
The released AMC fluorophore has an optimal excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm. It is recommended to consult the specifications of your fluorometer or plate reader to determine the optimal filter set.
Q4: How can I be sure that the measured activity is specific to my protease of interest?
To ensure the specificity of the assay, it is highly recommended to use a specific inhibitor for the protease you are studying. By comparing the activity in the presence and absence of the inhibitor, you can determine the portion of the signal that is attributable to your target enzyme. For example, CA-074Me is a specific inhibitor for cathepsin B.[3]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A high signal-to-noise (S/N) ratio is critical for obtaining reliable and reproducible data. The following guide addresses common issues that can lead to a poor S/N ratio in Z-FR-AMC assays.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a low S/N ratio.
| Potential Cause | Troubleshooting Recommendation |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solution for each experiment. Protect the substrate from light to prevent photo-degradation. Perform a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release.[2] |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination that might have protease activity.[4] |
| Autofluorescence from Samples | If working with cell lysates or complex biological samples, include a "sample only" control (without the Z-FR-AMC substrate) to measure the intrinsic fluorescence of the sample. Subtract this value from your experimental readings. |
| Non-specific Binding of Substrate | Optimize the substrate concentration. While a higher concentration can increase the reaction rate, it may also lead to higher background. |
| Well Plate Material and Condition | Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background fluorescence. Ensure plates are clean and free from dust or scratches.[5] |
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Recommendation |
| Low Enzyme Activity | Increase the amount of enzyme (cell lysate or purified protein) in the reaction. Ensure that the enzyme has been stored properly to maintain its activity. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of the reaction buffer. Most cysteine proteases are active at a slightly acidic pH (around 5.5-6.5), but this should be optimized for your specific enzyme.[6] |
| Presence of Inhibitors in the Sample | If using cell lysates, be aware of endogenous protease inhibitors. It may be necessary to dilute the sample or use a different lysis buffer. |
| Incorrect Substrate Concentration | The substrate concentration should be optimized. A concentration well below the Michaelis constant (Km) will result in a low reaction rate. A titration of the substrate concentration is recommended to find the optimal working concentration. |
| Inaccurate Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorometer are correctly set for AMC. |
Quantitative Data Summary
Optimizing experimental parameters is key to achieving a high signal-to-noise ratio. The following tables provide illustrative data on how changing certain parameters can affect the assay outcome.
Table 1: Effect of Substrate (Z-FR-AMC) Concentration on Signal and Background
| Substrate Concentration (µM) | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| 1 | 500 | 50 | 10 |
| 5 | 2500 | 75 | 33 |
| 10 | 4800 | 100 | 48 |
| 20 | 8500 | 150 | 57 |
| 50 | 15000 | 300 | 50 |
| 100 | 18000 | 500 | 36 |
Note: This is representative data. Optimal substrate concentration should be determined experimentally for each specific enzyme and assay condition.
Table 2: Comparison of Lysis Buffers on Cathepsin L Activity and Background
| Lysis Buffer Component | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| RIPA Buffer (with SDS) | 3500 | 800 | 4.4 |
| Triton X-100 based | 6200 | 450 | 13.8 |
| Digitonin based (mild) | 7500 | 300 | 25 |
| Freeze-Thaw Cycles | 5800 | 350 | 16.6 |
Note: The choice of lysis buffer can significantly impact enzyme activity and background. Mild detergents like digitonin are often preferred for preserving enzyme integrity.[7]
Experimental Protocols
Detailed Protocol for Measuring Cathepsin L Activity in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare the reaction buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Prepare a 10 mM stock solution of Z-FR-AMC in DMSO. Protect from light.
-
Prepare a working solution of Z-FR-AMC by diluting the stock solution in the reaction buffer to the desired final concentration (e.g., 20 µM).
-
-
Enzymatic Reaction:
-
In a black 96-well plate, add 50 µL of the reaction buffer to each well.
-
Add 20-50 µg of cell lysate to the sample wells.
-
For a negative control, add lysate that has been pre-incubated with a cathepsin L inhibitor (e.g., Z-FY(t-Bu)-DMK) for 15 minutes.
-
For a blank control, add lysis buffer instead of cell lysate.
-
Initiate the reaction by adding 50 µL of the Z-FR-AMC working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all readings.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
The specific activity can be expressed as RFU/min/mg of protein.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternative Substrates for Kallikrein Assays
For researchers, scientists, and drug development professionals seeking robust and efficient methods for measuring kallikrein activity, the choice of substrate is paramount. While Z-FR-AMC has been a widely used fluorogenic substrate, a range of alternatives offer distinct advantages in terms of sensitivity, specificity, and amenability to different assay formats. This guide provides a comprehensive comparison of key alternative substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Kallikrein Substrates
The ideal substrate for a kallikrein assay will exhibit high specificity and catalytic efficiency (kcat/Km), allowing for sensitive detection of enzyme activity. Below is a summary of the kinetic parameters for Z-FR-AMC and several common alternatives.
| Substrate | Type | Target Kallikrein | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-FR-AMC | Fluorogenic | Plasma Kallikrein | Data not readily available | Data not readily available | Data not readily available |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Chromogenic | Human Plasma Kallikrein | 200[1] | Data not readily available | Data not readily available |
| Abz-Phe-Arg-Ser-Arg-EDDnp | Fluorogenic (Intramolecularly Quenched) | Human Tissue Kallikrein | 1.8 | 1.7 | 944,000 |
| Abz-Phe-Arg-Arg-Pro-EDDnp | Fluorogenic (Intramolecularly Quenched) | Human Plasma Kallikrein | 2.5 | 3.0 | 1,200,000 |
In-Depth Look at Alternative Substrates
Chromogenic Substrates: A Cost-Effective and Straightforward Approach
Chromogenic substrates, such as H-D-Pro-Phe-Arg-pNA (S-2302) , offer a reliable and cost-effective method for measuring kallikrein activity. The assay principle is based on the enzymatic cleavage of the substrate, which releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm.
Advantages:
-
Cost-effective
-
Simple and robust assay format
-
Amenable to high-throughput screening in microplate format
Disadvantages:
-
Generally lower sensitivity compared to fluorogenic substrates
-
Potential for interference from colored compounds in the sample
Fluorogenic Substrates: High Sensitivity for Detecting Low Enzyme Concentrations
Fluorogenic substrates provide a significant increase in sensitivity, making them ideal for applications where kallikrein concentrations are low.
-
AMC-Based Substrates: Similar to Z-FR-AMC, other di- and tri-peptide sequences coupled to 7-amino-4-methylcoumarin (AMC) have been developed. For instance, derivatives of ROCO-Phe-Arg-AMC have been shown to be readily hydrolyzed by tissue kallikrein.[2]
-
Intramolecularly Quenched (FRET) Substrates: These substrates, such as Abz-Phe-Arg-Ser-Arg-EDDnp and Abz-Phe-Arg-Arg-Pro-EDDnp , consist of a fluorophore and a quencher linked by a peptide sequence. In the intact substrate, the fluorescence is quenched. Upon cleavage by kallikrein, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This "turn-on" signal provides a high signal-to-background ratio and excellent sensitivity. Notably, Abz-Phe-Arg-Arg-Pro-EDDnp has been identified as a highly efficient substrate for human plasma kallikrein.[2]
Advantages:
-
High sensitivity
-
High signal-to-background ratio
-
Suitable for continuous kinetic assays
Disadvantages:
-
Higher cost compared to chromogenic substrates
-
Potential for autofluorescence interference from sample components
The Kallikrein-Kinin Signaling Pathway
Kallikreins are key enzymes in the kallikrein-kinin system, a complex signaling cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[3][4][5][6] Understanding this pathway is essential for interpreting the results of kallikrein activity assays in a physiological context.
Figure 1. A simplified diagram of the plasma kallikrein-kinin system activation pathway.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a kallikrein activity assay.
Figure 2. A generalized workflow for a kallikrein activity assay.
Protocol 1: Chromogenic Kallikrein Assay Using H-D-Pro-Phe-Arg-pNA (S-2302)
This protocol is adapted from commercially available kits and literature sources.[7][8][9][10][11]
Materials:
-
Purified human plasma kallikrein
-
H-D-Pro-Phe-Arg-pNA (S-2302) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Reconstitute S-2302 in sterile, deionized water to a stock concentration of 1-2 mM.
-
Prepare a series of kallikrein dilutions in Assay Buffer to determine the optimal enzyme concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the kallikrein dilution to the appropriate wells. Include a blank control with 25 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the S-2302 stock solution to each well to start the reaction. The final substrate concentration will be a fraction of the stock concentration (e.g., 0.25-0.5 mM).
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the blank control from the rates of the enzyme-containing samples.
-
Protocol 2: Fluorogenic Kallikrein Assay Using an Intramolecularly Quenched Substrate (e.g., Abz-Phe-Arg-Ser-Arg-EDDnp)
This protocol is a general guideline for using FRET-based substrates. Specific parameters may need to be optimized based on the substrate and enzyme source.
Materials:
-
Purified human tissue or plasma kallikrein
-
Intramolecularly quenched fluorogenic substrate (e.g., Abz-Phe-Arg-Ser-Arg-EDDnp)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20
-
Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 320/420 nm for Abz/EDDnp pair)
-
96-well black microplate
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 1-10 mM).
-
Prepare serial dilutions of kallikrein in Assay Buffer.
-
-
Assay Setup:
-
Add 80 µL of Assay Buffer to each well of the black microplate.
-
Add 10 µL of the kallikrein dilution to the appropriate wells. Include a blank control with 10 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Dilute the substrate stock solution in Assay Buffer to a 10X working concentration.
-
Add 10 µL of the 10X substrate working solution to each well to initiate the reaction. The final substrate concentration should be optimized and is typically in the low micromolar range.
-
-
Measurement:
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the blank control from the rates of the enzyme-containing samples.
-
Conclusion
The selection of an appropriate substrate for kallikrein assays is a critical decision that depends on the specific requirements of the experiment, including the desired sensitivity, cost considerations, and available instrumentation. While Z-FR-AMC remains a viable option, the landscape of available substrates has expanded to include highly sensitive and specific alternatives. Chromogenic substrates like S-2302 provide a robust and economical choice for many applications. For researchers requiring the highest sensitivity to detect low levels of kallikrein activity, intramolecularly quenched fluorogenic substrates such as Abz-Phe-Arg-Arg-Pro-EDDnp for plasma kallikrein and Abz-Phe-Arg-Ser-Arg-EDDnp for tissue kallikrein represent the state-of-the-art. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select the optimal substrate to advance their studies on the role of kallikreins in health and disease.
References
- 1. endotell.ch [endotell.ch]
- 2. Intramolecularly quenched fluorogenic tetrapeptide substrates for tissue and plasma kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly, Activation, and Physiologic Influence of the Plasma Kallikrein/Kinin System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 7. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 8. diapharma.com [diapharma.com]
- 9. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. endotell.ch [endotell.ch]
- 11. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
N-CBZ-Phe-Arg-AMC: A Comparative Analysis of its Specificity for Cathepsin L and Cathepsin K
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate enzyme activity assessment. This guide provides a detailed comparison of the fluorogenic substrate N-CBZ-Phe-Arg-AMC (also known as Z-FR-AMC) for its activity with Cathepsin L and Cathepsin K, supported by experimental data and protocols.
The substrate N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (this compound) is widely used for the detection of cysteine cathepsin activity. However, experimental evidence demonstrates that it is not a specific substrate and is recognized by a range of cathepsins, including Cathepsin B, L, K, S, and V.[1][2][3] This lack of specificity necessitates careful interpretation of results when using this substrate in complex biological samples.
Quantitative Data Summary
The following tables summarize the available kinetic data and specific activity for this compound with Cathepsin L and Cathepsin K.
Table 1: Kinetic Parameters for this compound
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Cathepsin L | 0.77[4] | 1.5[4] | 1.95 |
| Cathepsin K | Not Found | Not Found | Not Found |
Note: Directly comparable kinetic parameters (Km and kcat) for Cathepsin K with this compound were not found in the reviewed literature.
Table 2: Specific Activity Comparison of Cathepsins with this compound at pH 4.6
| Enzyme | Specific Activity (relative units) |
| Cathepsin L | 7099[5] |
| Cathepsin K | 332[5] |
This data clearly indicates that at an acidic pH of 4.6, Cathepsin L exhibits significantly higher activity towards this compound compared to Cathepsin K.[5]
Alternative Substrates
Given the broad specificity of this compound, the use of more selective substrates is often advantageous.
Table 3: Alternative Fluorogenic Substrates for Cathepsin L and K
| Enzyme | Substrate | Key Features |
| Cathepsin K | Internally quenched peptide | Highly selective for Cathepsin K (kcat/Km = 0.426 µM⁻¹s⁻¹); not cleaved by Cathepsins B, L, S, F, H, V.[6][7] |
| Cathepsin L | Substrates with non-proline residues at P2 | Cathepsin L shows a preference for substrates without Proline at the P2 position, unlike Cathepsin K.[8] |
Experimental Protocols
The following is a generalized protocol for a Cathepsin L activity assay using this compound, based on published methods.[4] A similar protocol can be adapted for Cathepsin K, with adjustments to the optimal pH and enzyme concentration.
Cathepsin L Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5.
-
Enzyme Solution: Prepare a stock solution of human liver Cathepsin L. The final concentration in the assay is typically in the ng/mL range (e.g., 8.7 ng/mL).
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay is typically around 1 µM.
-
-
Enzyme Activation:
-
Incubate the Cathepsin L enzyme in the assay buffer for 30 minutes at room temperature to allow for the reduction of the active site cysteine, which is required for full enzymatic activity.
-
-
Assay Procedure (96-well plate format):
-
Add the desired volume of assay buffer to each well.
-
Add the activated Cathepsin L solution to the appropriate wells. For negative controls, add assay buffer instead of the enzyme solution.
-
To initiate the reaction, add the this compound substrate solution to all wells.
-
The final reaction volume is typically 100 µL.
-
-
Data Acquisition:
-
Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the enzyme activity.
-
Visualizations
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow.
Caption: Enzymatic reaction of Cathepsin L/K with this compound.
Caption: A typical workflow for determining cathepsin specificity.
References
- 1. abbiotec.com [abbiotec.com]
- 2. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cathepsin K Substrate II, Fluorogenic An internally quenched, highly cathepsin K-selective, fluorogenic peptide substrate that is efficiently cleaved by CatK (kcat/Km = 0.426 µM⁻¹ S⁻¹), but not by Cathepsins B/L/S/F/H/V. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cathepsin K Substrate II, Fluorogenic - Calbiochem | 219555 [merckmillipore.com]
- 8. The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Inhibitor Potency: Z-FR-AMC Assay vs. Alternatives
For researchers in drug discovery and development, accurately validating the potency of enzyme inhibitors is a critical step. The Z-FR-AMC assay is a widely used method, particularly for cysteine proteases like cathepsins. This guide provides an objective comparison of the Z-FR-AMC assay with two common alternatives: Förster Resonance Energy Transfer (FRET) and Mass Spectrometry-based assays. We will delve into their principles, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.
Comparison of Inhibitor Potency Validation Assays
| Feature | Z-FR-AMC Assay | FRET-based Assay | Mass Spectrometry-based Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate (Z-FR-AMC) releases a fluorescent molecule (AMC), leading to an increase in fluorescence. | Cleavage of a substrate labeled with a FRET donor and quencher pair separates them, resulting in an increase in donor fluorescence. | Direct measurement of the substrate and product masses, or quantification of a reporter ion, to determine enzyme activity. |
| Primary Measurement | Fluorescence intensity | Fluorescence intensity (often a ratio of donor to acceptor) | Mass-to-charge ratio (m/z) |
| Typical Enzyme Targets | Cysteine proteases (e.g., Cathepsins B, K, L, S), some serine proteases. | Broad range of proteases, kinases, and other enzymes. | Virtually any enzyme that modifies a substrate's mass. |
| Advantages | Simple, cost-effective, high-throughput compatible, widely available reagents. | High sensitivity, can be used in live cells, provides real-time kinetics. | Label-free, highly specific, can identify cleavage sites, suitable for complex mixtures. |
| Disadvantages | Susceptible to interference from fluorescent compounds, indirect measurement of activity, substrate specificity can be a limitation. | Requires labeled substrates, potential for spectral overlap and background fluorescence. | Lower throughput, requires specialized equipment and expertise, more complex data analysis. |
| Example IC50 (Cathepsin B) | CA-074: ~1-10 µM[1] | Not commonly reported for direct comparison with Z-FR-AMC for Cathepsin B. | Not commonly reported for direct comparison with Z-FR-AMC for Cathepsin B. |
In-Depth Look at the Z-FR-AMC Assay
The Z-FR-AMC (Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin) assay is a robust and straightforward method for measuring the activity of certain proteases. The core of the assay lies in the fluorogenic substrate, Z-FR-AMC. In its intact form, the AMC fluorophore is quenched. Upon cleavage of the amide bond between arginine and AMC by a protease, the highly fluorescent AMC is released. The resulting increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This allows for the determination of inhibitor potency by measuring the reduction in fluorescence in the presence of a test compound.
Alternative Approaches for Inhibitor Potency Validation
Förster Resonance Energy Transfer (FRET)-based Assays
FRET-based assays offer a highly sensitive method for monitoring enzymatic activity. In a typical protease FRET assay, a peptide substrate is synthesized with a FRET donor fluorophore at one end and a quencher molecule at the other. In the intact substrate, the close proximity of the donor and quencher leads to the quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in the donor's fluorescence emission. This change in fluorescence can be measured to determine enzyme activity and inhibitor potency.
Advantages:
-
High sensitivity, allowing for the use of lower enzyme and substrate concentrations.
-
Amenable to high-throughput screening.
-
Can be adapted for use in living cells to measure intracellular enzyme activity.
Disadvantages:
-
Requires the synthesis of custom-labeled substrates.
-
Susceptible to interference from compounds that absorb at the excitation or emission wavelengths of the fluorophores.
-
Can be more expensive than simple fluorogenic assays.
Mass Spectrometry (MS)-based Assays
Mass spectrometry-based assays provide a direct and label-free method for measuring enzyme activity. In this approach, the enzyme, substrate, and inhibitor are incubated together, and the reaction is then analyzed by mass spectrometry. The instrument directly measures the mass-to-charge ratio of the substrate and the product of the enzymatic reaction. By quantifying the amount of product formed over time, the enzyme's activity can be determined. This method is highly specific and can provide detailed information about the cleavage site.
Advantages:
-
Label-free, avoiding potential artifacts from substrate labeling.
-
Highly specific and can unambiguously identify the product.
-
Can be used to determine the exact cleavage site of a protease.
-
Suitable for analyzing complex samples.
Disadvantages:
-
Lower throughput compared to fluorescence-based assays.
-
Requires expensive, specialized equipment and significant technical expertise.
-
Data analysis can be complex and time-consuming.
Signaling Pathway of a Key Target: Cathepsin B
Z-FR-AMC is frequently used to assay the activity of Cathepsin B, a lysosomal cysteine protease. Cathepsin B plays a crucial role in various cellular processes, including protein turnover, apoptosis, and cancer progression. Understanding its signaling pathways is essential for developing targeted inhibitors.
Experimental Protocols
Z-FR-AMC Assay Protocol for Inhibitor Potency (IC50) Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Enzyme Stock: Prepare a stock solution of the target protease (e.g., Cathepsin B) in assay buffer.
-
Substrate Stock: Dissolve Z-FR-AMC in DMSO to make a 10 mM stock solution.
-
Inhibitor Stock: Prepare a stock solution of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the inhibitor at various concentrations (perform serial dilutions). For the control wells, add 2 µL of DMSO.
-
Add 25 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of Z-FR-AMC (diluted in assay buffer to the desired final concentration, typically 10-50 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
FRET-based Protease Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Buffer conditions will be enzyme-specific.
-
Enzyme Stock: Prepare a stock solution of the target protease in assay buffer.
-
FRET Substrate Stock: Dissolve the FRET-labeled peptide substrate in DMSO.
-
Inhibitor Stock: Prepare a stock solution of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a suitable microplate, add the assay buffer, inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture as required for the specific enzyme and inhibitor.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence of the donor and/or acceptor channels over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the change in the FRET signal.
-
Determine the IC50 value as described for the Z-FR-AMC assay.
-
Mass Spectrometry-based Protease Assay Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, enzyme, and inhibitor at various concentrations.
-
Pre-incubate as necessary.
-
Initiate the reaction by adding the unlabeled substrate.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Quench the reaction by adding an acid (e.g., trifluoroacetic acid) or a specific inhibitor.
-
-
Sample Preparation for MS:
-
Desalt and concentrate the sample using a suitable method (e.g., C18 ZipTip).
-
Elute the peptides in a solvent compatible with the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using an appropriate mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS).
-
Identify and quantify the peaks corresponding to the substrate and the cleaved product.
-
-
Data Analysis:
-
Calculate the extent of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
References
A Comparative Analysis of Fluorogenic Protease Substrates: N-CBZ-Phe-Arg-AMC vs. Boc-VPR-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for accurate and reliable protease activity assays. This guide provides a detailed comparative analysis of two commonly used fluorogenic substrates, N-CBZ-Phe-Arg-AMC (Z-FR-AMC) and Boc-VPR-AMC, supported by experimental data and protocols to aid in the selection of the optimal substrate for your research needs.
This comparison guide delves into the biochemical properties, enzyme specificities, and kinetic parameters of this compound and Boc-VPR-AMC. Detailed experimental protocols for their use are also provided, along with visualizations of the key biological pathways in which their target enzymes are involved.
Biochemical and Kinetic Properties
Both this compound and Boc-VPR-AMC are fluorogenic substrates that, upon cleavage by a protease, release the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to the enzyme activity. However, they differ significantly in their target enzyme profiles and kinetic parameters.
| Property | This compound (Z-FR-AMC) | Boc-VPR-AMC |
| Molecular Formula | C₃₃H₃₆N₆O₆ | C₃₁H₄₅N₇O₇ |
| Molecular Weight | 612.68 g/mol | 627.73 g/mol |
| Primary Target Enzymes | Cathepsins (B, L, K), Kallikrein, Plasmin[1][2][3] | Thrombin, Trypsin, Tryptase, various Kallikreins (4, 5, 8, 13, 14), Coagulation Factors II & VII, MASP3[4][5][6][7] |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Excitation Wavelength | ~330-360 nm[1][2][8] | ~380 nm[5][6] |
| Emission Wavelength | ~390-460 nm (cleaved product)[1][2][8] | ~460 nm (cleaved product)[5][6][7] |
Enzyme Specificity and Kinetic Data
The choice between these two substrates largely depends on the target enzyme of interest. This compound is broadly used for the assessment of lysosomal cathepsin activity[9][10][11], while Boc-VPR-AMC is a highly specific substrate for thrombin and other trypsin-like serine proteases[4].
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Human Cathepsin L | This compound | 0.77[4] | 1.5[4] | 1.95 x 10⁶ |
| Human Cathepsin B (pH 4.6) | This compound | - | - | 7099[12] |
| Human Cathepsin B (pH 7.2) | This compound | - | - | 125[12] |
| Thrombin | Boc-VPR-AMC | 21[4] | 105[4] | 5.0 x 10⁶ |
Experimental Protocols
Below are detailed protocols for performing enzyme activity assays using this compound and Boc-VPR-AMC.
This compound Assay for Cathepsin L Activity
This protocol is adapted for the measurement of human cathepsin L activity.[4]
Materials:
-
This compound substrate
-
Human liver cathepsin L
-
Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions:
-
Dilute the cathepsin L enzyme in assay buffer to the desired concentration (e.g., 8.7 ng/mL). Incubate the enzyme in the assay buffer for 30 minutes at room temperature to allow for the reduction of the active site cysteine.
-
Dilute the this compound stock solution in assay buffer to the desired final concentrations for the assay (e.g., for K_m_ determination, a range of concentrations bracketing the K_m_ value should be used).
-
-
Perform the Assay:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve.
-
Convert the relative fluorescence units (RFU) to moles of AMC released using a standard curve prepared with free AMC.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Boc-VPR-AMC Assay for Thrombin Activity
This protocol provides a general method for measuring thrombin activity.
Materials:
-
Boc-VPR-AMC substrate
-
Thrombin enzyme standard
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Thrombin Dilution Buffer
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve Boc-VPR-AMC in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions:
-
Prepare a stock solution of Thrombin Enzyme Standard (e.g., 50 ng/µL) by diluting it in Thrombin Dilution Buffer.
-
Prepare a standard curve by making serial dilutions of the thrombin enzyme standard in the assay buffer.
-
Prepare samples by adding 2-50 µL of the sample containing thrombin to the wells and adjusting the volume to 50 µL with Thrombin Assay Buffer.
-
Prepare a substrate mix by diluting the Boc-VPR-AMC stock solution in the Thrombin Assay Buffer to the desired final concentration.
-
-
Perform the Assay:
-
Add 50 µL of the prepared standards and samples to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate mix to each well.
-
Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 450-460 nm) kinetically for 30-60 minutes at 37°C.[13]
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence for each well.
-
Plot the fluorescence rate of the standards against their concentrations to generate a standard curve.
-
Determine the thrombin activity in the samples by interpolating their fluorescence rates on the standard curve.
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a better understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: The Coagulation Cascade pathway illustrating the central role of Thrombin.
Caption: The role of Cathepsin L in the Autophagy-Lysosomal Pathway.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 3. scbt.com [scbt.com]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin - Wikipedia [en.wikipedia.org]
- 6. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R D Systems Boc-VPR-AMC Fluorogenic Peptide Substrate 20 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 8. escholarship.org [escholarship.org]
- 9. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. abcam.com [abcam.com]
Confirming Enzyme Kinetics Data: A Comparative Guide to Z-FR-AMC and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating reliable and reproducible enzyme kinetics data. Z-FR-AMC (Benzyloxycarbonyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin) is a widely utilized fluorogenic substrate for a variety of serine and cysteine proteases. This guide provides an objective comparison of Z-FR-AMC with alternative substrates, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Performance Comparison of Fluorogenic Protease Substrates
Z-FR-AMC is a versatile substrate for enzymes such as cathepsins, kallikrein, plasmin, and papain.[1][2][3] Its utility stems from the proteolytic release of the fluorophore 7-amino-4-methylcoumarin (AMC), which exhibits excitation and emission maxima in the range of 340-380 nm and 440-460 nm, respectively.[4][5][6] However, the choice of substrate can significantly impact assay sensitivity and specificity. Below is a comparison of Z-FR-AMC with other commercially available substrates.
Alternatives to Z-FR-AMC fall into three main categories:
-
Substrates with different peptide sequences: Specificity can be enhanced by altering the peptide sequence recognized by the protease. For example, Z-RR-AMC is often used for cathepsin B-like activity, while Z-LR-AMC is an excellent substrate for many cathepsins, including B, L, and V.[2][7]
-
Substrates with alternative fluorophores: Different fluorescent reporters can offer advantages in sensitivity and spectral properties.
-
ACC (7-amino-4-carbamoylmethylcoumarin): This fluorophore has an approximately 2.8 to 3-fold higher fluorescence yield than AMC, allowing for more sensitive detection and the use of lower enzyme and substrate concentrations.[1]
-
Rhodamine 110: With excitation and emission wavelengths shifted to the visible range (approx. 492/529 nm), rhodamine-based substrates can reduce background interference from colored compounds and may offer up to 300-fold higher sensitivity compared to AMC substrates.[8][9]
-
AFC (7-amino-4-trifluoromethylcoumarin): Offers slightly longer-wavelength spectra compared to AMC (approx. 380/500 nm).[9]
-
-
FRET (Förster Resonance Energy Transfer) Substrates: These substrates incorporate a fluorophore and a quencher moiety. Cleavage separates the pair, resulting in a detectable fluorescent signal.[10][11] This design often provides a high signal-to-noise ratio.[8]
Quantitative Data Summary
The following tables summarize key kinetic parameters for Z-FR-AMC and its alternatives, as well as the spectral properties of common fluorophores.
Table 1: Comparison of Kinetic Parameters for Various Protease Substrates
| Enzyme | Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Human Cathepsin L | Z-FR-AMC | 0.77 | - | Data from initial rate analysis.[12] |
| Human Cathepsin B (pH 7.2) | Z-FR-AMC | 145 | 6,172 | Z-FR-AMC is also cleaved effectively by Cathepsin L, K, and V.[13][14] |
| Human Cathepsin B (pH 4.6) | Z-FR-AMC | 148 | 6,581 | Activity measured under acidic conditions typical for lysosomes.[13][14] |
| Human Cathepsin B (pH 7.2) | Z-RR-AMC | 120 | 3,675 | Often used for Cathepsin B, but also cleaved by Cathepsins L and V.[13][14] |
| Human Cathepsin B (pH 4.6) | Z-RR-AMC | 118 | 1,102 | Lower catalytic efficiency compared to Z-FR-AMC at acidic pH.[13][14] |
| Human Cathepsin B (pH 7.2) | Z-Nle-Lys-Arg-AMC | 158 | 5,665 | A more specific substrate for Cathepsin B over other cysteine cathepsins.[13][14] |
| Human Cathepsin B (pH 4.6) | Z-Nle-Lys-Arg-AMC | 96 | 10,146 | Demonstrates high catalytic efficiency for Cathepsin B.[13][14] |
| Human Kallikrein-2 (KLK2) | H-PFR-AMC | 102 | 1,117,650 | Data corrected by active site titration.[15] |
| Human Kallikrein-2 (KLK2) | Ac-OFR-AMC | 210 | 4,368,890 | Shows significantly higher catalytic efficiency for KLK2.[15] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). Values presented are for comparative purposes.
Table 2: Spectral Properties of Common Fluorophores Used in Protease Assays
| Fluorophore | Abbreviation | Approx. Excitation (nm) | Approx. Emission (nm) | Key Advantages |
| 7-Amino-4-methylcoumarin | AMC | 340 - 380 | 440 - 460 | Widely used, well-characterized.[4][6] |
| 7-Amino-4-carbamoylmethylcoumarin | ACC | 350 | 450 | ~3-fold higher fluorescence yield than AMC.[1] |
| 7-Amino-4-trifluoromethylcoumarin | AFC | 380 | 500 | Longer wavelength emission than AMC.[9] |
| Rhodamine 110 | R110 | 492 | 529 | Red-shifted spectra reduce interference; high sensitivity.[8][9] |
Experimental Protocols
Accurate determination of enzyme kinetics requires meticulous attention to the experimental protocol. Below are detailed methodologies for a typical protease assay using a fluorogenic substrate like Z-FR-AMC.
General Protocol for Cysteine Protease Activity Assay
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being investigated.
Materials:
-
Enzyme: Purified cysteine protease (e.g., Cathepsin L, Papain).
-
Substrate: Z-FR-AMC stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5. For other proteases, buffer systems like Tris or HEPES may be used.[1][12]
-
Instrumentation: Fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.
-
Plate: Black, opaque 96-well microplate to minimize light scatter.
Procedure:
-
Prepare Assay Buffer: Freshly prepare the assay buffer. The inclusion of a reducing agent like DTT is critical for the activity of cysteine proteases.[16]
-
Activate Enzyme: Pre-incubate the protease in the assay buffer for a defined period (e.g., 10-30 minutes) at the desired reaction temperature (e.g., 25°C or 37°C) to ensure the active site cysteine is reduced.[12][16]
-
Prepare Substrate Dilutions: Serially dilute the Z-FR-AMC stock solution in assay buffer to achieve a range of final concentrations for determining Km and Vmax. A typical range might be 0.1 µM to 100 µM.[16]
-
Set up Reaction Plate:
-
Add a fixed volume of assay buffer to all wells.
-
Add the diluted substrate solutions to the appropriate wells.
-
Include control wells:
-
No Enzyme Control: Substrate in buffer to measure background fluorescence.
-
No Substrate Control: Enzyme in buffer to measure intrinsic enzyme fluorescence.
-
-
-
Initiate Reaction: Add a small volume of the pre-activated enzyme solution to each well to start the reaction. The final enzyme concentration should be in the nanomolar range and determined empirically to ensure linear reaction kinetics over the measurement period.[16]
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity over time (kinetic mode). Readings should be taken at regular intervals (e.g., every 60 seconds) for 15-60 minutes.
-
Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of product (AMC) formed using a standard curve generated with free AMC.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core concepts of the Z-FR-AMC assay and a typical experimental workflow.
Caption: Enzymatic reaction of a protease with the Z-FR-AMC substrate.
Caption: Experimental workflow for a protease kinetics assay.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 4. biocompare.com [biocompare.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 7. Z-LR-AMC Fluorogenic Peptide Substrate (ES008) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 8. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 9. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HU [thermofisher.com]
- 10. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]
- 17. escholarship.org [escholarship.org]
A Guide to Assessing the Purity of N-CBZ-Phe-Arg-AMC for Reliable Research Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible experimental results, the purity of reagents is paramount. This guide provides a comprehensive comparison of N-CBZ-Phe-Arg-AMC, a widely used fluorogenic substrate, with its alternatives. We delve into detailed experimental protocols for purity assessment and present quantitative data to empower researchers in making informed decisions for their assays targeting enzymes like cathepsins, kallikrein, and plasmin.
Understanding this compound and the Importance of Purity
N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate routinely employed in fluorometric assays to measure the activity of serine proteases. The principle of this assay relies on the enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.
However, the presence of impurities can significantly compromise the reliability of these assays. Potential impurities may include starting materials from the synthesis, byproducts, or degradation products such as free AMC. These impurities can lead to inaccurate kinetic measurements, false positives or negatives in inhibitor screening, and overall irreproducible data. Therefore, rigorous purity assessment of this compound is a critical step in any research workflow.
Performance Comparison of Fluorogenic and Chromogenic Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and overall performance of a protease assay. Below is a comparison of this compound with alternative substrates for key target enzymes.
Table 1: Comparison of Kinetic Constants for Cathepsin B Substrates
| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes |
| This compound | Human Cathepsin B | 2.3 | 0.4 | 1.74 x 10⁵ | Broad specificity, also cleaved by other cathepsins.[1] |
| Z-Arg-Arg-AMC | Human Cathepsin B | 156 | 2.3 | 1.47 x 10⁴ | More selective for Cathepsin B than Z-Phe-Arg-AMC.[1] |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 15 | 0.4 | 2.67 x 10⁴ | High specificity for Cathepsin B over a broad pH range.[2] |
Table 2: Comparison of Substrates for Kallikrein and Plasmin
| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | Notes |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200 | Not explicitly found | Chromogenic substrate.[3] |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Human Plasmin | 300 | Not explicitly found | Chromogenic substrate.[4][5][6] |
Experimental Protocols for Purity Assessment and Enzyme Kinetics
Reliable results stem from robust experimental design. Here, we provide detailed protocols for assessing the purity of this compound and for performing enzyme kinetic assays.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of peptide substrates.[4][5][7]
Objective: To determine the purity of an this compound sample by separating the main compound from any impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90-10% B (linear gradient)
-
45-50 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (K_m and k_cat) of an enzyme with this compound.
Materials:
-
Purified enzyme (e.g., Cathepsin B)
-
This compound of high purity
-
Assay buffer (enzyme-specific, e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5 for Cathepsin B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
Prepare a solution of the enzyme in assay buffer at the desired concentration.
-
-
Assay Protocol:
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).
-
Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm for AMC.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Calculate k_cat by dividing V_max by the enzyme concentration.
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction and the workflow for purity assessment.
Caption: Enzymatic cleavage of this compound.
Caption: HPLC workflow for purity assessment.
The Impact of Impurities on Experimental Outcomes
The presence of even small amounts of impurities can have a significant impact on the accuracy of enzyme kinetic data.
-
Free AMC: If the this compound substrate is contaminated with free AMC, the initial fluorescence reading will be artificially high. This leads to an underestimation of the reaction velocity and can affect the determination of K_m and k_cat. In high-throughput screening for inhibitors, this could lead to false negatives.
-
Synthesis-Related Impurities: Incomplete reactions or side reactions during the synthesis of this compound can result in the presence of related peptide fragments.[8][9] These fragments may act as competitive or non-competitive inhibitors of the target enzyme, leading to an underestimation of its activity.
Conclusion
References
- 1. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme kinetics based on free-energy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. phmethods.net [phmethods.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and properties of Cbz-Phe-Arg-CHN2 (benzyloxycarbonylphenylalanylarginyldiazomethane) as a proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-CBZ-Phe-Arg-AMC: A Guide for Laboratory Professionals
Researchers and scientists utilizing N-CBZ-Phe-Arg-AMC, a fluorogenic substrate for measuring cathepsin activity, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the appropriate management of waste containing this compound.
Immediate Safety and Handling Protocols
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste depends on the concentration, the solvent used, and, most importantly, the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.
Step 1: Waste Segregation
At the point of generation, it is crucial to segregate waste streams to ensure proper disposal. Waste containing this compound should be categorized as follows:
-
Unused or Expired Solid Compound: The pure, solid form of the substrate.
-
Concentrated Stock Solutions: Typically prepared in DMSO.
-
Aqueous Experimental Waste: Diluted solutions from assays, likely containing buffers, cell lysates, and the substrate.
-
Contaminated Labware: Pipette tips, microplates, and tubes that have come into contact with the compound.
Step 2: Disposal of Solid and Concentrated Waste
Unused solid this compound and concentrated stock solutions in DMSO should be treated as chemical waste.
-
Containerization: Place the solid waste or the concentrated DMSO solution in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with DMSO.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound in DMSO") and any associated hazard symbols (e.g., for DMSO).
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's EHS personnel.
Step 3: Management of Aqueous Experimental Waste
Aqueous waste from experimental procedures, such as cathepsin activity assays, will contain very low concentrations of this compound.
-
Assessment: Determine if the aqueous waste contains any other hazardous materials. If it only contains trace amounts of the substrate and non-hazardous buffers, it may be considered non-hazardous.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous aqueous laboratory waste. Some institutions may permit drain disposal for dilute, non-hazardous solutions, while others may require collection.
-
Collection: If required, collect the aqueous waste in a designated, labeled container for chemical waste pickup.
Step 4: Decontamination and Disposal of Labware
-
Solid Waste: Dispose of contaminated solid labware, such as pipette tips and microplates, in a designated solid hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual DMSO and substrate. The rinsate should be collected as hazardous waste. Following the initial rinse, the glassware can be washed with soap and water.
Quantitative Data on a Typical Experimental Waste Stream
The following table summarizes the typical components found in the aqueous waste generated from a cathepsin activity assay using this compound.
| Component | Typical Concentration Range | Notes |
| This compound | 10 - 200 µM | The active substrate in the assay. |
| Assay Buffer | Varies (e.g., 50 mM Sodium Acetate) | Provides the optimal pH for enzyme activity. |
| Reducing Agent | Varies (e.g., 1-5 mM DTT) | Often included to maintain cysteine cathepsin activity. |
| Cell Lysate/Enzyme | Varies | The source of the enzymatic activity being measured. |
| DMSO | < 1% (v/v) | Carried over from the substrate stock solution. |
Experimental Protocol: Cathepsin L Activity Assay
A common application for this compound is in measuring the activity of cathepsin L. The following is a generalized protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Enzyme Solution: Purified cathepsin L or cell lysate containing the enzyme, diluted in assay buffer.
-
-
Assay Procedure:
-
Pipette the enzyme solution into the wells of a microplate.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 20 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence over time using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling N-CBZ-Phe-Arg-AMC
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate N-CBZ-Phe-Arg-AMC, ensuring safe handling and proper disposal is paramount to maintaining a secure laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and confidence in your research endeavors.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a powdered chemical, adherence to appropriate personal protective equipment protocols is non-negotiable. The following table summarizes the required PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Material/Specification Recommendation |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves. Must be inspected prior to use.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory coat | Standard, long-sleeved. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder outside of a ventilated enclosure to avoid dust formation.[1][2] |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Contaminated clothing should be laundered separately.[2]
Operational Protocol: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to minimizing risks associated with this compound. The following procedure outlines the key steps for safe preparation, handling, and use of the substrate.
-
Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound to avoid inhalation of dust.[2]
-
Before use, ensure all necessary PPE is donned correctly.
-
To prepare a stock solution, consult the product datasheet for the appropriate solvent, which is often DMSO.[3] Dissolve the compound in the recommended solvent. To aid dissolution, the tube may be warmed to 37°C and sonicated.[4]
-
-
Handling During Experimentation:
-
Spill Management:
-
Minor Spills: In the event of a small spill, clean it up immediately.[2] Wear impervious gloves and safety glasses.[2] Use dry clean-up procedures and avoid generating dust.[2] Sweep or vacuum the spilled material and place it in a clean, dry, labeled, and sealable container for disposal.[2]
-
Major Spills: For larger spills, evacuate the area and alert emergency responders.[2] Control personal contact by using appropriate protective equipment.[2] Prevent the spillage from entering drains or waterways.[2]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and comply with institutional and regulatory guidelines.
-
Unused Compound: Dispose of the original compound in its container as hazardous chemical waste, following your institution's specific protocols.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour solutions down the drain.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
